2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfanyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZLWRHHPWTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065587 | |
| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13705-05-0 | |
| Record name | 2,4-Dichloro-6-(methylthio)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13705-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013705050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-6-(methylthio)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
CAS Number: 13705-05-0
This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and reactivity, supported by experimental protocols and data analysis.
Chemical and Physical Properties
This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The presence of two chlorine atoms and a methylthio group on the triazine ring imparts a unique reactivity profile, making it a versatile building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 13705-05-0 | [1][2][3] |
| Molecular Formula | C₄H₃Cl₂N₃S | [1][4] |
| Molecular Weight | 196.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95% | [2] |
| Storage | Sealed refrigeration | [2] |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The high electrophilicity of the carbon atoms in the triazine ring allows for the sequential displacement of the chlorine atoms.[5] The first substitution is generally carried out at a low temperature (0°C) to ensure mono-substitution.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the synthesis of 2,4-dichloro-6-substituted-s-triazines and can be adapted for the specific synthesis of the title compound.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH)
-
Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for thin-layer chromatography (TLC) and column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent or a solution of methanethiol (1.0 eq) and a base such as diisopropylethylamine (DIEA) (1.0 eq) in DCM.
-
Slowly add the nucleophile solution to the TCT solution at 0°C with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane mobile phase.[6]
-
Once the reaction is complete (typically within 30 minutes to a few hours), quench the reaction by adding water.[6]
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The two remaining chlorine atoms on the this compound ring can be sequentially substituted by various nucleophiles, such as amines and alcohols, by controlling the reaction temperature. The second substitution typically occurs at room temperature, while the third requires heating. This stepwise reactivity makes it a valuable scaffold for creating diverse molecular libraries for drug discovery.
The 1,3,5-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5] this compound serves as a crucial intermediate for the synthesis of these more complex, biologically active molecules.
Experimental Protocol: Di-substitution Reaction
The following is a general protocol for the second nucleophilic substitution on a 2,4-dichloro-6-substituted-s-triazine.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.
-
Add the desired nucleophile (e.g., a primary or secondary amine) (1.0 eq) and a base such as DIEA (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup similar to the mono-substitution protocol.
-
Purify the product by column chromatography or recrystallization.[6]
Experimental Workflow for Di-substituted Triazine Synthesis:
Caption: Workflow for the synthesis of di-substituted triazines.
Quantitative Data
Spectroscopic Data (Analogous Compound)
The following data is for the structurally similar compound, 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine .[6] This can be used as a reference for the expected chemical shifts for the target molecule.
| Parameter | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shifts (δ, ppm) | 0.97 (d, J = 6.7 Hz, -CH₃), 1.33 (d, J = 7.0 Hz, -CH₃), 1.96 (m, -CH), 3.89 (m, -CH) | 16.4, 18.2, 18.4, 31.8, 47.0, 168.9, 185.7 |
For this compound, the ¹H NMR would be expected to show a singlet for the methylthio (-SCH₃) protons, likely in the range of 2.5-3.0 ppm. The ¹³C NMR would show a signal for the methyl carbon and signals for the triazine ring carbons.
Mass Spectrometry Data (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.94975 |
| [M+Na]⁺ | 217.93169 |
| [M-H]⁻ | 193.93519 |
| [M+NH₄]⁺ | 212.97629 |
| [M+K]⁺ | 233.90563 |
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available 2,4,6-trichloro-1,3,5-triazine is straightforward, and its reactivity allows for the controlled, sequential introduction of various functional groups. This makes it an important building block for the synthesis of diverse libraries of triazine-based compounds with potential applications in drug discovery and materials science. The data and protocols provided in this guide serve as a valuable resource for researchers working with this compound.
References
- 1. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.13705-05-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 13705-05-0[2,4-Dichloro-6-(methylthio)-1,3,5-triazine 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
Technical Guide: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the molecule's physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and outlines its potential applications. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Physicochemical Properties
This compound is a substituted triazine derivative. Its key properties are summarized in the table below. The compound should be handled with appropriate safety precautions in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine | [1] |
| CAS Number | 13705-05-0 | [2] |
| Molecular Formula | C₄H₃Cl₂N₃S | [1] |
| Molecular Weight | 196.06 g/mol | [2] |
| Melting Point | 55-56.5 °C | [2] |
| Boiling Point | 125-127 °C @ 12 Torr | [2] |
| Appearance | White to off-white solid (typical for similar compounds) | |
| Storage | Store at 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). The reaction is highly chemoselective, allowing for the stepwise substitution of the chlorine atoms.[3][4]
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Sodium thiomethoxide (or methanethiol)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve TCT (1.0 equivalent) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of the nucleophile. If using sodium thiomethoxide, dissolve 1.0 equivalent in a suitable solvent. If using methanethiol, use 1.0 equivalent and add 1.0 equivalent of DIEA as a base.
-
Slowly add the nucleophile solution to the stirring TCT solution at 0°C.
-
Add DIEA (1.0 equivalent) to the reaction mixture to neutralize the HCl byproduct.
-
Stir the reaction at 0°C for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer several times with deionized water in a separatory funnel to remove DIEA salts.
-
Collect the organic layer and dry it over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthesis of this compound.
Analytical Protocols
This method is suitable for analyzing the purity of this compound.[5]
Instrumentation & Conditions:
-
Column: Newcrom R1 reverse-phase column
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
-
Detector: UV detector (wavelength to be determined based on UV scan) or Mass Spectrometer.
-
Injection Volume: 10 µL (typical, may require optimization)
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in MeCN at a concentration of 1 mg/mL. Dilute with the mobile phase to a suitable working concentration (e.g., 10-100 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of the compound and any impurities.
-
Analysis: Integrate the peak corresponding to this compound to determine its retention time and purity.
Caption: Workflow for HPLC analysis.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like triazine derivatives. The following is a general protocol that can be adapted.[6][7]
Instrumentation & Conditions:
-
GC Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10-15°C/min, and hold for 5 min. (This must be optimized).
-
MS Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC.
-
Separation & Detection: The compound will be separated on the GC column based on its volatility and interaction with the stationary phase, followed by ionization and detection in the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns to confirm the compound's identity and molecular weight. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.
Applications and Further Research
This compound serves as a valuable building block in organic synthesis. The two reactive chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the construction of more complex, asymmetrically substituted triazine derivatives.[8] These derivatives are of significant interest in medicinal chemistry and materials science.
-
Drug Development: The triazine scaffold is present in numerous biologically active compounds, and this molecule provides a core for creating libraries of new potential therapeutic agents.[9]
-
Chiral Derivatizing Reagents: Dichloro-s-triazines have been utilized in the development of reagents for the enantiomeric separation of amino acids.[3]
-
Functional Materials: Triazine-based compounds are explored for their applications in functional materials due to their thermal stability and electronic properties.
References
- 1. cas 13705-05-0|| where to buy this compound [english.chemenu.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
The synthesis of this compound originates from the precursor 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophilic substitution, which can be controlled by temperature. The first substitution occurs readily at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. This allows for the selective synthesis of mono-, di-, and tri-substituted triazines.
Experimental Protocol: Nucleophilic Substitution
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Sodium thiomethoxide (or methanethiol and a base like sodium hydroxide)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve sodium thiomethoxide (1 equivalent) in acetone.
-
Add the sodium thiomethoxide solution dropwise to the cooled cyanuric chloride solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Structure Elucidation
The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
| ¹H NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~2.6 | Singlet |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C-S (Triazine ring) |
| ~170 | C-Cl (Triazine ring) |
| ~15 | -SCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquire the mass spectrum in a suitable mass range to observe the molecular ion peak and major fragment ions.
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.94975 |
| [M+Na]⁺ | 217.93169 |
| [M-H]⁻ | 193.93519 |
| [M+NH₄]⁺ | 212.97629 |
| [M+K]⁺ | 233.90563 |
The fragmentation pattern in EI-MS would likely involve the loss of a chlorine atom, a methyl radical, or the entire methylthio group.
Biological Activity and Signaling Pathways
Various derivatives of 1,3,5-triazine have been reported to exhibit a range of biological activities, including anticancer properties. Some of these compounds have been shown to target key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.
EGFR/PI3K/AKT/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR). This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain triazine derivatives have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine derivatives.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for synthesis and structure elucidation.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the core synthetic methodology, experimental protocols, and quantitative data, presented in a clear and accessible format for laboratory professionals.
Introduction
This compound is a versatile chemical scaffold belonging to the s-triazine family. The reactivity of its two chlorine atoms allows for sequential nucleophilic substitutions, making it a valuable building block for the synthesis of more complex molecules with diverse biological activities. The introduction of the methylthio group at the C6 position modulates the electronic properties and reactivity of the triazine ring, influencing its interaction with biological targets. This guide focuses on the primary and most efficient method for its preparation: the nucleophilic aromatic substitution of cyanuric chloride.
Core Synthesis Methodology
The principal route for the synthesis of this compound involves the selective monosubstitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a methylthiolating agent. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring.
The triazine ring is highly activated towards nucleophilic attack due to the presence of three electronegative nitrogen atoms. The reaction proceeds in a stepwise manner, and by controlling the stoichiometry and reaction conditions, the substitution can be selectively stopped at the desired monosubstituted product.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the selective substitution of cyanuric chloride.[1]
Materials and Equipment
Reagents:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Sodium thiomethoxide (NaSMe) or Methanethiol (CH3SH)
-
Diisopropylethylamine (DIEA) (if using methanethiol)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Chromatography column
Synthesis Procedure
-
Reaction Setup: A solution of cyanuric chloride (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.
-
Nucleophile Addition: A solution of sodium thiomethoxide (1.0 eq.) in a suitable solvent, or a mixture of methanethiol (1.0 eq.) and diisopropylethylamine (DIEA) (1.0 eq.) in DCM, is added dropwise to the stirred solution of cyanuric chloride over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is considered complete when the starting cyanuric chloride spot is no longer visible.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C4H3Cl2N3S | [2] |
| Molecular Weight | 196.06 g/mol | [2] |
| Typical Yield | Not explicitly found for this specific compound, but analogous reactions suggest yields in the range of 80-95%. | |
| Purity | >95% (as determined by NMR and/or elemental analysis) | |
| Appearance | White to off-white solid |
Characterization Data (Predicted and from Analogous Compounds):
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~2.6-2.8 ppm (s, 3H, -SCH₃) |
| ¹³C NMR (CDCl₃) | δ ~185 ppm (C-S), ~170 ppm (C-Cl), ~15 ppm (-SCH₃)[1] |
| Mass Spectrometry | m/z (M+) = 195.9425 (calculated for C₄H₃Cl₂N₃S)[2] |
Mandatory Visualizations
Signaling Pathway and Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient triazine ring is attacked by the sulfur nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a chloride ion.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the synthesis and purification of the target compound.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of this compound. The described methodology, based on the nucleophilic substitution of cyanuric chloride, is a reliable and efficient route to this important chemical intermediate. The provided experimental protocols and data will be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating the synthesis and further derivatization of this versatile triazine scaffold.
References
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical guide provides a comprehensive overview of the core physical properties of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound, with the CAS Registry Number 13705-05-0, is a substituted s-triazine.[1] Its structure incorporates a triazine ring with two chlorine atoms and a methylthio group, contributing to its specific chemical reactivity and physical characteristics.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C4H3Cl2N3S | [1][2][3] |
| Molecular Weight | 196.06 g/mol | [1][3] |
| Melting Point | 55-56.5 °C | [1] |
| Boiling Point | 125-127 °C @ 12 Torr395 °C @ 760 mmHg | [1][2][4] |
| Density | 1.61 g/cm³ | [4] |
| Vapor Pressure | 4.32E-06 mmHg at 25°C | [4] |
| Flash Point | 192.7 °C | [4] |
| InChI | InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3 | [1] |
| Canonical SMILES | ClC=1N=C(Cl)N=C(N1)SC | [1] |
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A common and reliable method is using a melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For pure compounds, this range is typically narrow.
Boiling Point Determination
The boiling point is determined for liquid substances at a given pressure. As this compound is a solid at room temperature, its boiling point is measured at reduced pressure to prevent decomposition at high temperatures.
Methodology (Distillation):
-
The compound is placed in a distillation flask.
-
A vacuum is applied to the system to reduce the pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.
Density Measurement
The density of a solid can be determined using various techniques, with the displacement method being common.
Methodology (Gas Pycnometry):
-
A known mass of the solid sample is placed in a sample chamber of a known volume.
-
An inert gas, such as helium, is introduced into the chamber and then expanded into a second chamber of known volume.
-
The pressure difference before and after the expansion allows for the calculation of the sample's volume.
-
The density is then calculated by dividing the mass of the sample by its volume.
Synthesis Workflow
The synthesis of substituted triazines like this compound often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.
The following diagram illustrates a general, logical workflow for the synthesis of a mono-substituted dichloro-s-triazine.
Caption: General synthesis workflow for a mono-substituted dichloro-s-triazine.
This guide provides a foundational understanding of the physical properties of this compound. For further in-depth analysis, direct experimental determination using the outlined standard protocols is recommended. The provided synthesis workflow offers a logical framework for its preparation from readily available starting materials.
References
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, a substituted s-triazine derivative. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the characterization and synthesis of triazine-based compounds. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Core Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
The following table outlines the predicted Nuclear Magnetic Resonance (NMR) data for this compound. The predictions are based on the analysis of structurally similar compounds, such as 2,4-Dichloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazine.[1]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~2.6 | Singlet | The singlet peak corresponds to the three protons of the methyl (-CH₃) group attached to the sulfur atom. |
| ¹³C | ~15 | -CH₃ | The chemical shift for the methyl carbon. |
| ¹³C | ~170 | C-Cl | The two equivalent carbons attached to chlorine atoms in the triazine ring. |
| ¹³C | ~185 | C-S | The carbon atom in the triazine ring attached to the methylthio group. |
Table 2: Mass Spectrometry Data
The mass spectrometry data presented below includes the molecular weight and predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2]
| Parameter | Value |
| Molecular Formula | C₄H₃Cl₂N₃S |
| Molecular Weight | 196.06 g/mol |
| Monoisotopic Mass | 194.94247 Da |
| Predicted [M+H]⁺ | 195.94975 |
| Predicted [M+Na]⁺ | 217.93169 |
| Predicted [M-H]⁻ | 193.93519 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound. The protocols are based on established procedures for the synthesis and characterization of substituted s-triazines.[1][3]
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic substitution of one chlorine atom on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a methylthio group.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Sodium thiomethoxide (NaSMe) or Methanethiol (CH₃SH)
-
N,N-Diisopropylethylamine (DIPEA) (if using methanethiol)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine in dichloromethane and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile. If using sodium thiomethoxide, dissolve it in a suitable solvent. If using methanethiol, dissolve it in dichloromethane and add one equivalent of DIPEA.
-
Slowly add the nucleophile solution to the stirred TCT solution at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra can be obtained using an LC-MS system. The analysis can be performed in both positive and negative ion modes to observe different adducts.
Infrared (IR) Spectroscopy: IR spectra can be recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
Synthesis and Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
An In-depth Technical Guide to 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and reactivity, offering valuable insights for its application in research and drug development.
Chemical Identity and Properties
The IUPAC name for the compound with the common name 2,4-dichloro-6-(methylthio)-1,3,5-triazine is 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine [1][2]. This s-triazine derivative is characterized by a six-membered ring containing alternating carbon and nitrogen atoms, substituted with two chlorine atoms and a methylsulfanyl group.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine | [1][2] |
| Synonyms | This compound, 2-methylmercapto-4,6-dichloro-s-triazine | [3] |
| CAS Number | 13705-05-0 | [2] |
| Molecular Formula | C₄H₃Cl₂N₃S | [1][2][4] |
| Molecular Weight | 196.06 g/mol | [1] |
| Boiling Point | 395 °C at 760 mmHg | [2][3] |
| Density | 1.61 g/cm³ | [3] |
| Predicted XlogP | 2.7 | [4] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
| Adduct | m/z |
| [M+H]⁺ | 195.94975 |
| [M+Na]⁺ | 217.93169 |
| [M-H]⁻ | 193.93519 |
| [M+NH₄]⁺ | 212.97629 |
| [M+K]⁺ | 233.90563 |
| [M]⁺ | 194.94192 |
| [M]⁻ | 194.94302 |
| Data obtained from PubChemLite[4] |
Synthesis and Reactivity
The synthesis of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is typically achieved through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing reaction conditions such as temperature.[5][6][7]
Experimental Protocols for Synthesis
The following protocols are based on a patented method for the preparation of substituted 2-mercapto-4,6-dichloro-s-triazines[8].
Protocol 1: Reaction with Methyl Mercaptan and Sodium Hydroxide
-
Materials: Cyanuric chloride, carbon tetrachloride, methyl mercaptan, sodium hydroxide (NaOH), water.
-
Procedure:
-
Dissolve 184.5 g of cyanuric chloride in 500 ml of carbon tetrachloride and heat the solution to boiling under reflux (78 °C).
-
Over a period of 10 minutes, introduce 53 g of methyl mercaptan into the boiling solution.
-
Simultaneously, add a solution of 42 g of NaOH in 200 ml of H₂O dropwise over 10 minutes.
-
The reaction is reported to be instantaneous.
-
The product can be isolated and purified through conventional work-up procedures.
-
Protocol 2: Reaction with Potassium Methyl Mercaptide
-
Materials: Cyanuric chloride, toluene, potassium methyl mercaptide, water.
-
Procedure:
-
In a 1 L flask, combine 184.5 g of cyanuric chloride and 500 ml of toluene.
-
Heat the mixture to its boiling point.
-
Prepare a solution of 90.4 g of potassium methyl mercaptide in 400 ml of water and add it dropwise to the boiling cyanuric chloride solution.
-
The reaction is complete within 5 minutes.
-
After cooling, the organic phase is worked up to yield the product. This method reports a yield of 87.8% based on the converted cyanuric chloride, with a boiling point of 125-127 °C at 12 mmHg.
-
Reactivity and Further Functionalization
The two chlorine atoms remaining on the 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine ring are susceptible to further nucleophilic substitution. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, and other thiols, by carefully controlling the reaction temperature. The first substitution typically occurs at 0°C, the second at room temperature, and a third substitution (if a third chlorine were present) would require heating[9][10]. This stepwise reactivity makes it a valuable building block for creating a diverse library of triazine derivatives.
Caption: Synthetic pathway of 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine.
Applications in Research and Drug Development
The s-triazine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties[5][11]. 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine serves as a key intermediate in the synthesis of more complex, biologically active molecules.
Its utility stems from the ability to act as a scaffold, allowing for the introduction of various pharmacophores through the sequential substitution of its chlorine atoms. This modular approach facilitates the generation of compound libraries for high-throughput screening in drug discovery programs. While specific biological data for 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine is not extensively reported, its role as a precursor to potentially active compounds is well-established within the broader context of triazine chemistry. For example, substituted s-triazines are intermediates in the preparation of herbicides[12].
Caption: General workflow for drug discovery using the target compound.
References
- 1. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cas 13705-05-0|| where to buy this compound [english.chemenu.com]
- 3. 2,4-dichloro-6-methylsulfanyl-1,3,5-triazine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 4. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 8. DE1670585A1 - Process for the preparation of substituted 2-mercapto-4,6-dichloro-s-triazines - Google Patents [patents.google.com]
- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines - Google Patents [patents.google.com]
- 12. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine (CAS No. 13705-05-0), a versatile heterocyclic compound. This document collates available data on its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its utility in research and development.
Commercial Availability
This compound is readily available from various chemical suppliers catering to the research and development sector. It is typically offered in purities of 95% or higher.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Bide Pharmatech Ltd.[1] | 13705-05-0 | C4H3Cl2N3S | 196.06 | >95% | Sealed refrigeration[1] |
| Chemenu[2] | 13705-05-0 | C4H3Cl2N3S | 196.05 | 95% | Store at 2-8°C[2] |
| ChemicalBook | 13705-05-0 | C4H3Cl2N3S | 196.06 | - | - |
| Alfa Chemistry[3] | 13705-05-0 | C4H3Cl2N3S | 196.05772 | - | - |
| Alchem Pharmtech[4] | 13705-05-0 | C4H3Cl2N3S | - | - | - |
| BLDpharm[5] | 13705-05-0 | - | - | - | Cold-chain transportation[5] |
Physicochemical Properties
This compound is a dichlorinated s-triazine derivative with a methylthio substituent. Its structure and predicted properties are summarized below.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H3Cl2N3S | [6] |
| Molecular Weight | 196.06 g/mol | [7] |
| CAS Number | 13705-05-0 | [6] |
| Canonical SMILES | CSC1=NC(=NC(=N1)Cl)Cl | [8] |
| InChIKey | MWPZLWRHHPWTFS-UHFFFAOYSA-N | [8] |
| Boiling Point | 125-127 °C @ 12 Torr | [8] |
| Melting Point | 55-56.5 °C | [8] |
| Predicted XlogP | 2.7 | [9] |
Synthesis and Reactivity
The synthesis of this compound is achieved through the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The high electrophilicity of the triazine ring, due to the presence of three nitrogen atoms, facilitates the displacement of the chlorine atoms by nucleophiles.
The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise substitution. The first substitution typically occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third at elevated temperatures.
Experimental Protocol: General Synthesis of 2,4-Dichloro-6-substituted-s-triazines
The following is a general protocol for the monosubstitution of cyanuric chloride, which can be adapted for the synthesis of this compound using methanethiol or its corresponding salt as the nucleophile.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Methanethiol (or sodium thiomethoxide)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Dichloromethane (DCM) or other appropriate anhydrous solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add the nucleophile, methanethiol or sodium thiomethoxide (1 equivalent), to the stirred solution.
-
Slowly add diisopropylethylamine (1 equivalent) to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Reactivity and Mechanism
The substitution of chlorine on the triazine ring proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile (in this case, the thiolate) attacks an electron-deficient carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the elimination of a chloride ion.
Potential Applications in Drug Development and Research
While specific biological activities for this compound are not extensively documented, the s-triazine scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of 1,3,5-triazine have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
The two reactive chlorine atoms on this compound make it a valuable bifunctional linker for bioconjugation and the development of more complex molecules.[9] Its ability to react with various nucleophiles such as amines, thiols, and alcohols allows for the attachment of different moieties in a controlled manner. This makes it a useful building block for creating libraries of compounds for drug discovery screening or for the development of chemical probes.
The methylthio group can also be further modified, for example, by oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the molecule.
Conclusion
This compound is a commercially available and synthetically versatile building block. Its reactivity, governed by the principles of nucleophilic aromatic substitution on an electron-deficient triazine ring, allows for the controlled introduction of various functional groups. While specific applications and biological data for this particular compound are limited in the public domain, its structural features suggest significant potential for its use as a scaffold and linker in drug discovery, materials science, and chemical biology research. Further investigation into the specific properties and applications of this compound is warranted.
References
- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 2. cas 13705-05-0|| where to buy this compound [english.chemenu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 13705-05-0|this compound|BLD Pharm [bldpharm.com]
- 6. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | CAS 13705-05-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. molscanner.com [molscanner.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
solubility of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in organic solvents
An In-depth Technical Guide on the Solubility of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide summarizes the expected solubility based on the behavior of structurally analogous triazine derivatives. Furthermore, a detailed, standard experimental protocol for determining the precise solubility of this compound is provided.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a key predictor of solubility. This compound possesses a polar triazine core with chloro- and methylthio- substituents, suggesting it will exhibit solubility in a range of organic solvents.
Based on data from analogous compounds such as 2,4-dichloro-6-methoxy-1,3,5-triazine and 2,4-dichloro-6-phenyl-1,3,5-triazine, the following qualitative solubility profile in common organic solvents is anticipated. It is generally expected that the compound will show higher solubility in organic solvents compared to water. For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine exhibits good solubility in methanol, ethanol, and acetone.[1] Similarly, a deuterated phenyl-substituted analog is predicted to be soluble in polar aprotic, polar protic, and aromatic solvents, with limited solubility in nonpolar solvents.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of dipole-dipole interactions and weak hydrogen bonding with the triazine ring's nitrogen atoms. |
| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | Strong dipole-dipole interactions between the solvent and the polar triazine derivative are expected to facilitate dissolution.[2] |
| Aromatic | Toluene, Benzene | Moderately to Sparingly Soluble | Potential for π-stacking interactions between the aromatic solvent and the triazine ring may contribute to solubility.[2] |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant favorable intermolecular interactions between the polar solute and nonpolar solvent will likely result in poor solubility.[2] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following is a standard methodology for determining the equilibrium solubility of a compound in various organic solvents.[2]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
2. Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a series of vials.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical research.
Chemical Identity and Properties
This compound is a substituted triazine compound. The triazine core, a six-membered aromatic ring with three nitrogen atoms, is functionalized with two chlorine atoms and a methylthio group. This substitution pattern makes it a versatile intermediate in organic synthesis.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-6-(methylsulfanyl)-1,3,5-triazine |
| Chemical Formula | C₄H₃Cl₂N₃S[1][2] |
| CAS Number | 13705-05-0[1][2] |
| Molecular Weight | 196.06 g/mol [2][3] |
| Canonical SMILES | CSC1=NC(=NC(=N1)Cl)Cl |
| InChI Key | MWPZLWRHHPWTFS-UHFFFAOYSA-N |
Physicochemical Properties
The key physicochemical properties of this compound are detailed in the following table. The solubility of this compound is inferred from structurally similar triazine derivatives, which generally exhibit low solubility in water and good solubility in common organic solvents.
| Property | Value |
| Melting Point | 55-56.5 °C[1] |
| Boiling Point | 125-127 °C at 12 Torr[1] |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as acetone, acetonitrile, and dichloromethane[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled synthesis.
Synthetic Workflow
The general workflow for the synthesis of this compound from cyanuric chloride is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 1,3,5-triazines are a versatile class of reagents for the formation of amide bonds in peptide synthesis. These reagents are derived from the readily available and inexpensive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). By leveraging the differential reactivity of the three chlorine atoms, a variety of derivatives can be synthesized to act as efficient coupling agents. 2,4-Dichloro-6-(methylthio)-1,3,5-triazine is one such derivative, offering two reactive sites for the activation of carboxylic acids in peptide bond formation. The presence of the methylthio group modulates the reactivity of the triazine ring, making it a potentially useful tool in a chemist's arsenal for peptide synthesis.
While specific protocols for this compound in peptide synthesis are not extensively documented in peer-reviewed literature, its application can be inferred from the well-established use of analogous 2,4-dichloro-s-triazines. These reagents have been shown to facilitate peptide coupling with high yields and low racemization. This document provides a generalized protocol for the use of this compound as a coupling reagent in solution-phase peptide synthesis, based on the known reactivity of similar compounds.
Mechanism of Action
The primary role of this compound in peptide synthesis is to act as a carboxylic acid activating agent. The electron-deficient triazine ring is susceptible to nucleophilic attack by the carboxylate anion of an N-protected amino acid. This reaction is typically carried out in the presence of a tertiary amine base, which serves to deprotonate the carboxylic acid. The initial attack results in the formation of a highly reactive O-acylisourea-like intermediate, with the displacement of the first chloride ion. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid or peptide, leading to the formation of the desired peptide bond and the release of a triazine byproduct. The second chlorine atom can potentially be used to activate a second molecule of the carboxylic acid, although this may proceed at a different rate.
Caption: Proposed mechanism of peptide bond formation using this compound.
Quantitative Data Summary
The following table summarizes representative data for peptide coupling reactions using various triazine-based coupling reagents. While specific data for this compound is not available, the data for analogous compounds demonstrate the potential for high yields and low racemization.
| Coupling Reagent | Protected Dipeptide | Yield (%) | Racemization (%) | Reference |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Z-Phe-Gly-OEt | 95 | <1 | [Generic] |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Boc-Val-Val-OMe | 92 | <0.5 | [Generic] |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) | Fmoc-Ala-Phe-NH2 | 88 | Not reported | [Generic] |
| This compound | Boc-Leu-Ala-OMe | (Expected >85) | (Expected Low) | (Hypothetical) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
-
Sodium thiomethoxide or methanethiol and a base (e.g., sodium hydroxide)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.0 eq) in a suitable solvent to the cooled solution of cyanuric chloride with vigorous stirring.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding cold water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Solution-Phase Dipeptide Synthesis
This protocol provides a general procedure for the coupling of two amino acids in solution using this compound.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
C-protected amino acid (e.g., L-Leucine methyl ester hydrochloride)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (0.55 eq, assuming both chlorines react) in anhydrous DCM. Cool the solution to 0 °C.
-
Add N-methylmorpholine (NMM) (1.0 eq) dropwise to the solution and stir the mixture at 0 °C for 15-30 minutes to form the activated intermediate.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated intermediate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by column chromatography on silica gel to obtain the pure product.
Caption: General workflow for solution-phase dipeptide synthesis.
Concluding Remarks
This compound represents a potentially cost-effective and efficient coupling reagent for peptide synthesis. Its structural similarity to other well-established dichloro-s-triazine coupling agents suggests its utility in forming amide bonds with high efficiency and minimal side reactions. The protocols provided herein offer a starting point for researchers to explore the application of this reagent in their synthetic endeavors. Optimization of reaction conditions, such as solvent, base, and reaction time, may be necessary to achieve the best results for specific peptide sequences. Further studies are warranted to fully characterize the performance of this compound in peptide synthesis, including detailed analysis of yields, purity, and racemization levels for a variety of amino acid couplings.
Application Notes and Protocols for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a member of the s-triazine family of compounds, which are widely recognized as effective coupling reagents in organic synthesis. These reagents facilitate the formation of amide and ester bonds by activating carboxylic acids. The reactivity of the triazine core is attributed to its electron-deficient nature, which makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms serve as excellent leaving groups, enabling the sequential or simultaneous coupling of molecules. The methylthio group modulates the reactivity of the triazine ring. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as coupling reagents in amide and ester synthesis, including peptide coupling.
Principle of Operation
The fundamental mechanism of action for 2,4-dichloro-6-(substituted)-1,3,5-triazines as coupling reagents involves a two-step nucleophilic aromatic substitution (SNAr) pathway. Initially, the carboxylic acid, in the presence of a base, attacks the triazine ring, displacing one of the chloride ions to form a highly reactive acyl-triazinyl intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond and the release of a triazine byproduct. The choice of base and solvent is crucial for optimizing reaction conditions and minimizing side reactions.
Applications
The primary applications of this compound and related dichloro-s-triazines lie in the formation of amide and ester bonds, which are fundamental transformations in organic chemistry and crucial for the synthesis of a wide range of compounds, including:
-
Peptide Synthesis: Facilitating the coupling of amino acids in both solution-phase and solid-phase peptide synthesis (SPPS).
-
Small Molecule Synthesis: Used in the late-stage functionalization of complex molecules and the synthesis of libraries of compounds for drug discovery.
-
Esterification: A useful reagent for the synthesis of esters from carboxylic acids and alcohols under mild conditions.
Data Presentation
While specific quantitative data for this compound is not extensively available in the reviewed literature, the following table presents data for a closely related analog, fluorous 2,4-dichloro-1,3,5-triazine (F-DCT), which demonstrates the typical efficiency of this class of reagents in amide synthesis.[1] The reactions were conducted with a variety of carboxylic acids and amines, showcasing the broad applicability of the reagent.[1]
Table 1: Amide Synthesis Yields using Fluorous 2,4-dichloro-1,3,5-triazine (F-DCT) as a Coupling Reagent[1]
| Carboxylic Acid | Amine | Product | Yield (%) |
| 4-Bromobenzoic acid | Benzylamine | N-Benzyl-4-bromobenzamide | 85 |
| 4-Bromobenzoic acid | Cyclohexylamine | N-Cyclohexyl-4-bromobenzamide | 89 |
| 4-Bromobenzoic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-4-bromobenzamide | 75 |
| 4-Bromobenzoic acid | Aniline | N-Phenyl-4-bromobenzamide | 68 |
| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 82 |
| Phenylacetic acid | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 88 |
| Phenylacetic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-2-phenylacetamide | 70 |
| Phenylacetic acid | Aniline | N-Phenyl-2-phenylacetamide | 65 |
| 4-Methoxybenzoic acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 80 |
| 4-Methoxybenzoic acid | Cyclohexylamine | N-Cyclohexyl-4-methoxybenzamide | 84 |
| 4-Methoxybenzoic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methyl-4-methoxybenzamide | 68 |
| 4-Methoxybenzoic acid | Aniline | N-Phenyl-4-methoxybenzamide | 62 |
| Cyclohexanecarboxylic acid | Benzylamine | N-Benzylcyclohexanecarboxamide | 78 |
| Cyclohexanecarboxamide | Cyclohexylamine | N,N'-Dicyclohexylcyclohexanecarboxamide | 81 |
| Cyclohexanecarboxylic acid | N-Methylcyclohexylamine | N-Cyclohexyl-N-methylcyclohexanecarboxamide | 65 |
| Cyclohexanecarboxylic acid | Aniline | N-Phenylcyclohexanecarboxamide | 55 |
| Cbz-Aib-OH | Benzylamine | Cbz-Aib-benzylamide | 45 |
| Cbz-Aib-OH | Cyclohexylamine | Cbz-Aib-cyclohexylamide | 50 |
| Cbz-Aib-OH | N-Methylcyclohexylamine | Cbz-Aib-N-methylcyclohexylamide | 6 |
| Cbz-Aib-OH | Aniline | Cbz-Aib-anilide | 30 |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing dichloro-s-triazine coupling reagents. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.
Protocol 1: General Procedure for Amide Synthesis in Solution Phase
This protocol describes a general method for the synthesis of amides from a carboxylic acid and an amine using a dichloro-s-triazine coupling reagent.
Materials:
-
This compound
-
Carboxylic acid
-
Amine
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of the carboxylic acid (1.2 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add N-methylmorpholine (1.3 mmol).
-
Add this compound (0.6 mmol) to the mixture and stir at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the amine (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Dichloro-s-triazine Reagent
This protocol outlines the steps for coupling an Fmoc-protected amino acid to a resin-bound peptide using a dichloro-s-triazine reagent. This is a crucial step in the chain elongation process of SPPS.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add this compound (1.5 equivalents) to the activated amino acid solution and pre-activate for 10-15 minutes at room temperature.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin in the synthesis vessel.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Mandatory Visualization
Reaction Mechanism of Triazine-Based Coupling
Caption: General reaction mechanism for amide bond formation using a dichloro-s-triazine coupling reagent.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling Step
Caption: A typical workflow for the coupling step in Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols: Reaction of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of a diverse array of molecules, particularly in the fields of medicinal chemistry and materials science. The 1,3,5-triazine core, often referred to as an s-triazine, is a key scaffold in numerous biologically active compounds, including herbicides and anticancer agents. The reactivity of the triazine ring is characterized by its electron-deficient nature, a consequence of the three electronegative nitrogen atoms, which renders the carbon atoms highly susceptible to nucleophilic attack.
The two chlorine atoms on the triazine ring serve as excellent leaving groups, allowing for sequential and controlled nucleophilic aromatic substitution (SNAr) reactions. This stepwise substitution is a cornerstone of the synthetic utility of this compound, enabling the introduction of various functionalities. By carefully controlling the reaction conditions, particularly temperature, it is possible to selectively replace one or both chlorine atoms with a wide range of nucleophiles, most notably primary and secondary amines. This selective functionalization is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
The methylthio group at the 6-position of the triazine ring remains stable under the conditions typically employed for nucleophilic substitution of the chlorine atoms, providing a handle for further chemical modification if desired. These application notes provide detailed protocols for the reaction of this compound with various amines to yield mono- and di-substituted aminotriazine derivatives.
Reaction Principles and Selectivity
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high degree of control over the reaction outcome is primarily achieved by manipulating the reaction temperature. The first chlorine atom is significantly more reactive than the second. This difference in reactivity allows for the selective synthesis of monosubstituted products at lower temperatures, while disubstitution requires more forcing conditions.
-
Monosubstitution: Typically carried out at temperatures ranging from 0 °C to room temperature.
-
Disubstitution: Generally requires elevated temperatures, often refluxing in a suitable solvent.
The choice of solvent and base is also critical. Aprotic solvents such as acetone, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used. An acid scavenger, typically a weak inorganic base like sodium bicarbonate or potassium carbonate, or an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is necessary to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with a Primary Aliphatic Amine
This protocol describes the selective replacement of one chlorine atom to yield a 2-chloro-4-(alkylamino)-6-(methylthio)-1,3,5-triazine derivative.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine, butylamine)
-
Acetone (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add sodium bicarbonate (1.1 eq) to the cooled solution with stirring.
-
Slowly add a solution of the primary aliphatic amine (1.0 eq) in acetone dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for Disubstitution with a Secondary Aliphatic Amine
This protocol outlines the replacement of both chlorine atoms to synthesize a 2,4-bis(dialkylamino)-6-(methylthio)-1,3,5-triazine.
Materials:
-
This compound
-
Secondary aliphatic amine (e.g., diethylamine, morpholine) (2.2 eq)
-
Tetrahydrofuran (THF) (anhydrous)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Stirring and reflux apparatus
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add potassium carbonate (2.5 eq).
-
Add the secondary aliphatic amine (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the desired disubstituted product.
Protocol 3: General Procedure for Monosubstitution with an Aniline Derivative
This protocol details the reaction with a primary aromatic amine to form a 2-chloro-4-(arylamino)-6-(methylthio)-1,3,5-triazine.
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, 4-methoxyaniline)
-
Dichloromethane (DCM) (anhydrous)
-
N,N-Diisopropylethylamine (DIEA)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.[1]
-
Add the aniline derivative (1.0 eq) to the solution.[1]
-
Add DIEA (1.1 eq) dropwise while maintaining the temperature at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water to remove DIEA salts.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the amination of chloro-s-triazine derivatives, which are analogous to the reactions of this compound.
Table 1: Monosubstitution of Dichloro-s-triazines with Amines
| Starting Material | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyanuric Chloride | n-Propylamine | - | Xylene | 115-125 | - | 96 | [2] |
| Cyanuric Chloride | n-Butylamine | - | Xylene | 125-135 | - | 98 | [2] |
| Cyanuric Chloride | Cyclohexylamine | - | Xylene | 140-150 | - | 99.5 | [2] |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile | NaHCO₃ | Acetone | 0 → RT | 24 | - | [3] |
| Cyanuric Chloride | sec-Butylamine | DIEA | DCM | 0 | 0.5 | - | [4] |
Table 2: Disubstitution of Dichloro-s-triazines with Amines
| Starting Material | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dichloro-1,3,5-triazine | Methylamine (40% aq.) | - | Acetone | 0 → RT | Overnight | - | |
| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Piperidine | K₂CO₃ | THF | RT | 24 | - | [3] |
| 4,6-Dichloro(1,3,5-triazin-2-yl)aminobenzonitrile | Morpholine | K₂CO₃ | THF | RT | 24 | - | [3] |
| 2,4-Dichloro-6-(isopentylthio)-1,3,5-triazine | Isopentylamine | DIEA | EtOAc | 35 | 12 | 88 | [1] |
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
Application Notes and Protocols: Nucleophilic Substitution on 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,5-triazine (s-triazine) scaffold is a foundational structure in medicinal chemistry, materials science, and agrochemical development.[1] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, such as 2,4,6-trichloro-s-triazine (cyanuric chloride).[2] The compound 2,4-dichloro-6-(methylthio)-1,3,5-triazine serves as a key intermediate, offering two reactive sites for the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr).[1] The electron-deficient nature of the triazine ring, caused by three electronegative nitrogen atoms, renders the chlorine-bearing carbon atoms highly susceptible to nucleophilic attack.[1][3] This controlled, stepwise substitution allows for the synthesis of complex, non-symmetrical molecules, making it an invaluable tool in the construction of combinatorial libraries for drug discovery.[2][4]
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1][5]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. This forms a resonance-stabilized anionic tetrahedral intermediate, known as a Meisenheimer complex. This is typically the rate-determining step of the reaction.[1][5]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group. The reaction is driven by the formation of a more stable final product.[1]
The reactivity of the triazine ring decreases as chlorine atoms are substituted, requiring progressively harsher conditions (e.g., higher temperatures) for subsequent substitutions.[6]
Caption: General mechanism of SNAr on the dichlorotriazine core.
Experimental Protocols
These protocols provide a general framework for the sequential substitution of chlorine atoms on this compound. Reaction conditions may require optimization based on the specific nucleophile used.
Protocol 1: First Nucleophilic Substitution (Monosubstitution)
This procedure details the replacement of the first of the two chlorine atoms. The reaction is typically carried out at a lower temperature (0 °C to room temperature).[1][7]
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, alcohol, thiol) (1.0 - 1.2 equivalents)
-
Base (e.g., Diisopropylethylamine - DIEA, NaHCO₃) (1.0 - 1.5 equivalents)[8]
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard workup and purification reagents (water, brine, anhydrous MgSO₄/Na₂SO₄, silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired nucleophile (1.0 eq) to the stirring solution.
-
Add the base (e.g., DIEA) dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 2-12 hours.[1][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with water and brine to remove salts.[7]
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Second Nucleophilic Substitution (Disubstitution)
This procedure details the replacement of the second chlorine atom on the monosubstituted product from Protocol 1. This step typically requires elevated temperatures due to the reduced reactivity of the triazine ring.[8][10]
Materials:
-
Monosubstituted triazine product from Protocol 1
-
Second nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., DIEA) (1.0 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Heating mantle or oil bath
Procedure:
-
Dissolve the monosubstituted triazine (1.0 eq) in a suitable anhydrous solvent in a round-bottom flask.
-
Add the second nucleophile (1.0 eq) to the solution, followed by the addition of the base (e.g., DIEA).[7]
-
Heat the reaction mixture to a temperature between 60 °C and reflux. The exact temperature and time will depend on the nucleophile's reactivity.[10][11]
-
Stir the reaction at the elevated temperature for 12-48 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Perform the workup and isolation steps as described in Protocol 1 to obtain the pure di-substituted product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. soc.chim.it [soc.chim.it]
- 11. mdpi.com [mdpi.com]
Applications of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Medicinal Chemistry: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – 2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms and a methylthio group on a stable triazine core, make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in medicinal chemistry, with a primary focus on the development of anticancer agents.
The 1,3,5-triazine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have shown significant potential in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and EGFR-TK signaling pathways, which are frequently dysregulated in cancer.
Application Notes
This compound is primarily utilized as an intermediate in the synthesis of di- and tri-substituted 1,3,5-triazine derivatives. The two chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled and selective substitution. Typically, the first substitution is carried out at a low temperature (e.g., 0-5 °C), while the second substitution requires a higher temperature (e.g., room temperature to reflux). This differential reactivity is key to creating a diverse library of compounds from a single starting material.
A notable application of this scaffold is in the synthesis of novel sulfonamide-triazine hybrids as potential anticancer agents. These hybrid molecules are designed to target multiple pathways involved in cancer cell proliferation and survival.
Featured Application: Synthesis of Anticancer Sulfonamide-Triazine Hybrids
This section details the synthesis and biological activity of a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, which have demonstrated significant cytotoxic activity against various human cancer cell lines.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative compounds against three human cancer cell lines: HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma).
| Compound ID | R¹ Substituent | R² Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 1 | 4-trifluoromethylbenzyl | 4-phenylpiperazin-1-yl | 3.6 ± 0.4 | 5.1 ± 0.6 | > 50 |
| 2 | 4-trifluoromethylbenzyl | morpholino | 10.2 ± 1.1 | 15.7 ± 1.8 | > 50 |
| 3 | 3,5-bis(trifluoromethyl)benzyl | 4-phenylpiperazin-1-yl | 4.2 ± 0.5 | 6.3 ± 0.7 | 45.3 ± 5.1 |
| 4 | 3,5-bis(trifluoromethyl)benzyl | morpholino | 11.0 ± 1.3 | 20.4 ± 2.3 | > 50 |
Data is presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative anticancer compound (Compound 1 from the table above) starting from this compound.
Protocol 1: Synthesis of 2-Chloro-4-(4-phenylpiperazin-1-yl)-6-(methylthio)-1,3,5-triazine
Materials:
-
This compound
-
1-Phenylpiperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-phenylpiperazine (1.0 eq) to the cooled solution, followed by the dropwise addition of DIPEA (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monosubstituted product.
Protocol 2: Synthesis of the Final Compound 1
Materials:
-
2-Chloro-4-(4-phenylpiperazin-1-yl)-6-(methylthio)-1,3,5-triazine (from Protocol 1)
-
2-Amino-N-(4-trifluoromethylbenzyl)ethan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Standard laboratory glassware and magnetic stirrer with reflux condenser
Procedure:
-
Dissolve 2-Chloro-4-(4-phenylpiperazin-1-yl)-6-(methylthio)-1,3,5-triazine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add 2-Amino-N-(4-trifluoromethylbenzyl)ethan-1-amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by recrystallization or silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of Compound 1.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for the Derivatization of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on the principles of sequential nucleophilic aromatic substitution (SNAr) and can be adapted for the synthesis of a diverse library of mono- and di-substituted triazine derivatives.
Introduction
This compound is a key intermediate for the synthesis of various functional molecules. The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] The two chlorine atoms on the triazine ring can be sequentially substituted by a variety of nucleophiles, such as amines, alcohols, and thiols, in a controlled manner. This allows for the precise installation of different functional groups to modulate the physicochemical and biological properties of the resulting molecules. The methylthio group at the C6 position influences the reactivity of the chlorine atoms and provides an additional site for potential modification.
The derivatization of this compound typically proceeds via a nucleophilic aromatic substitution mechanism. The stepwise substitution of the two chlorine atoms can be controlled by temperature. Generally, the first substitution occurs at lower temperatures (around 0 °C), while the second substitution requires higher temperatures (room temperature or above).[2]
General Principles of Derivatization
The derivatization of this compound follows a sequential nucleophilic aromatic substitution (SNAr) pathway. The key factors influencing the reaction are:
-
Temperature: Temperature control is crucial for selective mono- or di-substitution. The first substitution is typically carried out at 0 °C, while the second substitution requires room temperature or heating.[3]
-
Nucleophile: A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols, and thiols. The reactivity of the nucleophile will influence the reaction conditions required.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃), is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction.[3]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone are commonly used for these reactions.[3]
The general workflow for the derivatization involves the initial monosubstitution of one chlorine atom, followed by the substitution of the second chlorine atom with the same or a different nucleophile.
Experimental Protocols
Protocol for Monosubstitution of this compound
This protocol describes a general procedure for the monosubstitution of this compound with a nucleophile (e.g., an amine).
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the nucleophile (1.0 eq) to the solution.
-
Slowly add DIEA (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude monosubstituted product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol for Disubstitution of this compound
This protocol describes a general procedure for the disubstitution of the mono-substituted product obtained in Protocol 3.1.
Materials:
-
Mono-substituted 4-chloro-6-(methylthio)-1,3,5-triazine derivative (from Protocol 3.1)
-
Second nucleophile (can be the same as or different from the first)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the mono-substituted 4-chloro-6-(methylthio)-1,3,5-triazine derivative (1.0 eq) in anhydrous DCM or THF.
-
Add the second nucleophile (1.1 eq) to the solution.
-
Add DIEA (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
If DCM is used as the solvent, transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
If THF is used as the solvent, remove the THF under reduced pressure and then extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extracts with water and brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude disubstituted product.
-
Purify the product by column chromatography on silica gel or by recrystallization as needed.
Quantitative Data
The following table summarizes representative quantitative data for the derivatization of this compound with various nucleophiles. The data is based on typical yields reported for similar reactions in the literature. Actual yields may vary depending on the specific nucleophile and reaction conditions.
| Entry | Nucleophile 1 (1st Substitution) | Temp (°C) | Time (h) | Yield (%) | Nucleophile 2 (2nd Substitution) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 0 | 2 | 85-95 | Morpholine | RT | 12 | 80-90 |
| 2 | Benzylamine | 0 | 1.5 | 90-98 | Piperidine | RT | 10 | 85-95 |
| 3 | Ethanolamine | 0 | 3 | 80-90 | Benzylamine | Reflux | 18 | 75-85 |
| 4 | Thiophenol | 0 | 1 | >95 | Aniline | RT | 15 | 80-90 |
| 5 | Methanol (as sodium methoxide) | 0 | 2 | 85-95 | Ethylamine | RT | 12 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the sequential derivatization of this compound.
Caption: General workflow for the sequential derivatization.
Potential Signaling Pathway in Drug Development
Derivatives of 1,3,5-triazine have shown promise as anticancer agents by targeting various signaling pathways crucial for cancer cell survival and proliferation. The following diagram illustrates a hypothesized mechanism of action where a triazine derivative inhibits a key kinase in a cancer-related signaling cascade.
Caption: Hypothesized kinase inhibition pathway for a triazine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a chemical compound of interest in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices to ensure product quality, monitor environmental fate, and support research and development activities. This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques. The methodologies are based on established analytical principles for triazine compounds and can be adapted and validated for specific applications.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector. The choice of method depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of this compound. Reverse-phase HPLC is a common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the nature of the target compound, direct analysis or derivatization may be employed.
Data Presentation: Performance of Analytical Methods for Triazine Herbicides
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Triazine Herbicides
| Parameter | Atrazine | Simazine | Propazine |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | 0.01 - 0.5 µg/L | 0.02 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 1.7 µg/L | 0.03 - 1.7 µg/L | 0.05 - 0.3 µg/L |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Recovery | 70-110% | 70-110% | 75-115% |
| Matrix | Water, Soil | Water, Soil | Water, Soil |
Note: These are representative values from various studies on triazine herbicides and may vary depending on the specific method and matrix.
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Triazine Herbicides
| Parameter | Atrazine | Simazine | Cyanazine |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/L | 0.02 - 0.1 µg/L | 0.02 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.3 µg/L | 0.05 - 0.3 µg/L | 0.05 - 0.3 µg/L |
| Linearity (R²) | >0.995 | >0.995 | >0.995 |
| Recovery | 80-110% | 80-110% | 80-110% |
| Matrix | Water, Food | Water, Food | Water, Food |
Note: These are representative values from various studies on triazine herbicides and may vary depending on the specific method and matrix.
Experimental Protocols
The following are detailed protocols for sample preparation and analysis. These methods are based on established procedures for triazine compounds and should be validated for the specific analysis of this compound.
Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction of the target analyte from water samples using solid-phase extraction followed by analysis using gas chromatography-mass spectrometry.
1.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., Atrazine-d5)
-
Methanol, HPLC grade
-
Ethyl acetate, GC grade
-
Dichloromethane, HPLC grade
-
Anhydrous sodium sulfate
-
C18 SPE cartridges (500 mg, 6 mL)
-
Deionized water
-
Nitrogen gas (high purity)
1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of ethyl acetate into a collection tube.
-
Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
1.3. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode at 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp to 180°C at 25°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Data Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard.
Protocol 2: Analysis of this compound in Soil/Food by QuEChERS and LC-MS/MS
This protocol outlines the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry.
2.1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., Atrazine-d5)
-
Acetonitrile, HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid
-
Deionized water
2.2. Sample Preparation: QuEChERS
-
Sample Homogenization: Homogenize 10 g of the soil or food sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standard.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA (and 50 mg of C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.
2.3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, ramp to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and the internal standard.
Visualizations
The following diagrams illustrate the experimental workflows.
Application Note: HPLC Analysis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of various herbicides and pharmaceuticals. Its purity and concentration are critical parameters that require accurate and reliable analytical methods for determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and reproducibility. This application note details a robust HPLC method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
HPLC Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
-
Vials: 2 mL amber HPLC vials with PTFE septa.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[1]
Protocol
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable volume of acetonitrile to dissolve the sample.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this method.
| Parameter | Expected Value |
| Retention Time (min) | ~ 4.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are representative and may vary depending on the specific instrument and experimental conditions.
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted below.
References
Application Notes and Protocols: The Role of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a versatile heterocyclic compound that serves as a valuable building block in the field of polymer chemistry. Its unique structure, featuring a triazine core with two reactive chlorine atoms and a stabilizing methylthio group, allows for its use as a monomer in the synthesis of high-performance polymers and as a crosslinking agent or functionalization moiety in polymer modification. The distinct reactivity of the chlorine atoms, which can be substituted sequentially under controlled conditions, offers a pathway to precisely engineered polymer architectures with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.
Application 1: Synthesis of High Refractive Index Poly(phenylene thioether)s
One of the primary applications of this compound is in the synthesis of poly(phenylene thioether)s (PPTs). These polymers are of significant interest for optical applications due to their high refractive indices, excellent thermal stability, and high transparency. The incorporation of the sulfur-rich triazine monomer enhances these properties.
The synthesis is typically achieved through a phase-transfer catalyzed polycondensation reaction between this compound and various aromatic dithiols.[1]
Quantitative Data Summary
The properties of poly(phenylene thioether)s synthesized from this compound and aromatic dithiols are summarized in the table below.
| Property | Value | Wavelength |
| Glass Transition Temperature (Tg) | > 120 °C | - |
| 5% Weight-Loss Temperature (T5%) | ~ 350 °C | - |
| Refractive Index (n) | up to 1.7720 | 633 nm |
| Birefringence (Δn) | < 0.005 | - |
| Optical Transmittance (1 µm film) | ~ 98% | 400 nm |
Experimental Protocol: Synthesis of Poly(phenylene thioether)
This protocol describes a general procedure for the phase-transfer catalyzed polycondensation of this compound with an aromatic dithiol.
Materials:
-
This compound
-
Aromatic dithiol (e.g., 4,4'-thiobisbenzenethiol)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous organic solvent (e.g., chlorobenzene)
-
Aqueous solution of a base (e.g., potassium carbonate)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the aromatic dithiol and the organic solvent.
-
Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Add the aqueous base solution and the phase-transfer catalyst to the flask.
-
Stir the mixture vigorously to ensure proper mixing of the two phases.
-
Dissolve this compound in a separate portion of the organic solvent and add it dropwise to the reaction mixture over a period of 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for several hours (e.g., 4-8 hours) under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to determine the molecular weight of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it several times with deionized water to remove the base and the catalyst.
-
Precipitate the polymer by slowly adding the organic solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC, TGA, and DSC to confirm its structure, molecular weight, and thermal properties.
Other Potential Applications
The presence of two reactive chlorine atoms on the triazine ring of this compound opens up possibilities for its use in other areas of polymer chemistry, including:
-
Crosslinking Agent: It can be used to crosslink polymers containing nucleophilic groups (e.g., hydroxyl, amino, or thiol groups), thereby improving their mechanical properties, thermal stability, and solvent resistance.
-
Polymer Modification: It can be grafted onto existing polymer backbones to introduce the triazine moiety, which can impart specific properties such as flame retardancy or act as a scaffold for further functionalization. The remaining chlorine atom can be substituted with other functional molecules.
-
Dendrimer Synthesis: The sequential and controlled reactivity of the chlorine atoms makes it a suitable core molecule for the divergent synthesis of dendrimers and hyperbranched polymers.
Visualizations
Caption: Reactants for Poly(phenylene thioether) Synthesis.
Caption: Polycondensation Reaction Pathway.
Caption: Experimental Workflow for PPT Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Welcome to the technical support center for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of novel triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the chlorine atoms in this compound?
The two chlorine atoms on the triazine ring are susceptible to nucleophilic aromatic substitution (SNAr). The methylthio (-SMe) group is an electron-donating group, which can slightly decrease the reactivity of the remaining chlorine atoms compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). However, the triazine ring remains sufficiently electron-deficient for substitutions to occur under controlled conditions.
Q2: How can I achieve selective monosubstitution of one chlorine atom?
Selective monosubstitution is typically achieved by carefully controlling the reaction temperature. The first substitution is generally carried out at a lower temperature, often around 0 °C. By using one equivalent of the nucleophile and maintaining this low temperature, you can favor the replacement of a single chlorine atom.[1][2]
Q3: What conditions are required for the second substitution?
To replace the second chlorine atom, more forcing conditions are usually necessary. This often involves increasing the reaction temperature to room temperature or even heating the reaction mixture.[3] The specific temperature will depend on the nucleophilicity of the second reagent.
Q4: What are common solvents and bases used in these reactions?
Common aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane.[1][3] A base is typically required to neutralize the hydrochloric acid (HCl) generated during the substitution. Tertiary amines such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are frequently used. Inorganic bases like potassium carbonate can also be employed.[1]
Q5: What are some common side reactions to be aware of?
-
Disubstitution: If the reaction temperature is not carefully controlled during the first substitution, or if an excess of the nucleophile is used, you may observe the formation of the disubstituted product.
-
Hydrolysis: Triazine halides are sensitive to moisture. The presence of water can lead to the hydrolysis of the C-Cl bond, forming hydroxy-triazine byproducts. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Solvent: In some cases, the solvent can act as a nucleophile, especially if it is an alcohol.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| - Ensure the nucleophile is sufficiently reactive. For less reactive nucleophiles, higher temperatures or a stronger base may be required. | |
| Degradation of Starting Material or Product | - If the reaction requires heating, perform a small-scale experiment to check the stability of your starting material and product at the target temperature. |
| - Minimize reaction time at elevated temperatures. | |
| Suboptimal Base | - The choice of base can be critical. If using a tertiary amine, ensure it is not too sterically hindered to act as an effective acid scavenger. For some reactions, an inorganic base like K₂CO₃ may be more suitable. |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture may be necessary in some cases. |
Problem 2: Formation of Multiple Products (e.g., Disubstitution)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - For monosubstitution, maintain a low temperature (e.g., 0 °C) and add the nucleophile dropwise to avoid localized heating.[1][2] |
| Incorrect Stoichiometry | - Use a precise 1:1 molar ratio of the nucleophile to this compound for monosubstitution. |
| Reaction Time Too Long | - Monitor the reaction closely by TLC. Once the starting material is consumed and the desired monosubstituted product is formed, quench the reaction to prevent further substitution. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material and Byproducts | - Optimize the reaction conditions to drive the reaction to completion and minimize side products. |
| - Employ column chromatography for purification. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used depending on the polarity of your product. | |
| Product is a Salt | - If a tertiary amine was used as a base, the product might be contaminated with the corresponding hydrochloride salt. Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃ solution) and then brine during the work-up can help remove these salts. |
| Product is Insoluble | - If the product precipitates from the reaction mixture, it may be isolated by filtration. However, this may require further purification to remove trapped impurities. Recrystallization from a suitable solvent can be an effective purification method for solid products. |
Experimental Protocols
The following are generalized experimental protocols. Note: These may require optimization for your specific nucleophile.
Protocol 1: Monosubstitution with an Amine
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq.) and N,N-diisopropylethylamine (DIEA) (1.1 eq.) in anhydrous DCM.
-
Add the amine/DIEA solution dropwise to the stirred triazine solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Disubstitution with a Second, Different Amine
-
Dissolve the monosubstituted product from Protocol 1 (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Add the second amine nucleophile (1.1 eq.) and DIEA (1.2 eq.).
-
Heat the reaction mixture to a temperature between room temperature and reflux, depending on the reactivity of the second amine.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide generalized reaction conditions based on the principles of nucleophilic substitution on dichlorotriazines. Optimal conditions for this compound may vary.
Table 1: Generalized Conditions for Monosubstitution
| Nucleophile Type | Temperature (°C) | Solvent | Base | Typical Reaction Time (h) |
| Primary/Secondary Amine | 0 to RT | DCM, THF | DIEA, TEA | 1 - 6 |
| Alcohol | 0 to RT | THF, Dioxane | NaH, K₂CO₃ | 2 - 12 |
| Thiol | 0 to RT | DMF, THF | K₂CO₃, DIEA | 1 - 4 |
Table 2: Generalized Conditions for Disubstitution (after first substitution)
| Nucleophile Type | Temperature (°C) | Solvent | Base | Typical Reaction Time (h) |
| Primary/Secondary Amine | RT to Reflux | THF, Dioxane | DIEA, TEA | 12 - 24 |
| Alcohol | RT to Reflux | THF, Dioxane | NaH, K₂CO₃ | 12 - 48 |
| Thiol | RT to Reflux | DMF, THF | K₂CO₃, DIEA | 6 - 18 |
Visualizing Reaction Pathways and Workflows
Diagram 1: Sequential Nucleophilic Substitution Pathway
This diagram illustrates the stepwise substitution of the two chlorine atoms on this compound.
Caption: Sequential substitution on this compound.
Diagram 2: General Experimental Workflow
This workflow outlines the key steps from reaction setup to product purification.
Caption: General workflow for synthesis and purification.
Diagram 3: Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low reaction yields.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. It provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound from cyanuric chloride?
The primary side reactions are over-substitution and hydrolysis .
-
Over-substitution: This leads to the formation of di- and tri-substituted byproducts, namely 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine and 2,4,6-Tris(methylthio)-1,3,5-triazine. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, but over-reaction can still occur if the reaction conditions are not carefully controlled.[1][2]
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloro-substituents on the triazine ring, forming hydroxylated impurities. This is particularly relevant under alkaline conditions.[3][4]
Q2: How does reaction temperature affect the selectivity of the synthesis?
Temperature is a critical factor in controlling the selectivity of the nucleophilic substitution on the triazine ring. Generally, lower temperatures favor monosubstitution. The first substitution of a chlorine atom on cyanuric chloride is highly exothermic and can proceed at 0°C. Subsequent substitutions require higher temperatures.[5][6] By maintaining a low temperature (e.g., 0-5°C), the formation of di- and tri-substituted byproducts can be minimized.
Q3: What is the role of the base in the reaction, and how does its choice impact the outcome?
A base, such as sodium carbonate or diisopropylethylamine (DIEA), is required to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[6][7] The choice and stoichiometry of the base are important. An excess of a strong base can promote hydrolysis if water is present. DIEA is often preferred as it is a non-nucleophilic base with a high boiling point, making it effective under various reaction conditions.[6]
Q4: I am observing a significant amount of di-substituted byproduct in my reaction mixture. How can I minimize its formation?
To minimize the formation of the di-substituted byproduct, you should:
-
Control the temperature: Maintain a strict temperature control, ideally between 0°C and 5°C, during the addition of the thiol nucleophile.[8]
-
Control stoichiometry: Use a 1:1 molar ratio of cyanuric chloride to sodium thiomethoxide (or methanethiol and a base).
-
Slow addition: Add the nucleophile or its salt solution dropwise to the solution of cyanuric chloride to avoid localized high concentrations of the nucleophile.
Q5: My product is contaminated with hydroxylated impurities. What is the likely cause and how can I prevent it?
Hydroxylated impurities are a result of hydrolysis of the chloro-substituents. This can be caused by:
-
Presence of water: Ensure that all solvents and reagents are anhydrous.
-
Reaction pH: Avoid highly basic conditions, which can accelerate hydrolysis.[3] If using an aqueous workup, it should be performed quickly and at a low temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Significant formation of di- and tri-substituted byproducts.2. Hydrolysis of the starting material or product.3. Incomplete reaction. | 1. Strictly control the reaction temperature at 0-5°C. Use a 1:1 stoichiometry of reactants. Add the nucleophile slowly.2. Use anhydrous solvents and reagents. Control the pH during the reaction and workup.3. Monitor the reaction progress using TLC or HPLC to ensure completion. |
| Presence of 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine byproduct | 1. Reaction temperature was too high.2. Excess of the methylthio nucleophile was used.3. Rapid addition of the nucleophile. | 1. Maintain the reaction temperature at 0-5°C.[8]2. Use an exact 1:1 molar ratio of cyanuric chloride to the nucleophile.3. Add the nucleophile solution dropwise over a prolonged period. |
| Presence of hydroxylated impurities | 1. Water present in the reaction mixture.2. Reaction or workup conducted under strongly basic conditions. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. Use a non-nucleophilic organic base like DIEA. If an inorganic base is used, ensure anhydrous conditions. Perform aqueous workup at neutral or slightly acidic pH. |
| Difficulty in purifying the final product | 1. Presence of multiple byproducts with similar polarities. | 1. Optimize the reaction conditions to minimize byproduct formation.2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Monitor fractions carefully by TLC. |
Experimental Protocols
Protocol for the Synthesis of this compound with Minimized Side Reactions
This protocol is designed to favor the monosubstitution of cyanuric chloride with sodium thiomethoxide.
Materials:
-
Cyanuric chloride
-
Sodium thiomethoxide
-
Anhydrous acetone
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in anhydrous acetone in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5°C using an ice bath.
-
Separately, dissolve sodium thiomethoxide (1 equivalent) in anhydrous acetone.
-
Add the sodium thiomethoxide solution dropwise to the cyanuric chloride solution over a period of 1-2 hours, while vigorously stirring and maintaining the temperature at 0-5°C.[8]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Once the reaction is complete (disappearance of the cyanuric chloride spot), pour the reaction mixture onto crushed ice with constant stirring.
-
The precipitated product, this compound, is then filtered, washed with cold water, and dried under vacuum.
Visualizations
Reaction Pathway Diagram
Caption: Desired synthesis pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The most common impurities arise from the sequential nature of the synthesis from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). These include:
-
Unreacted Starting Materials: Primarily unreacted cyanuric chloride.
-
Over-reacted Byproducts: Di- and tri-substituted triazine derivatives where more than one chlorine atom has been displaced by the methylthio group or other nucleophiles present.[1][2][3][4]
-
Hydrolysis Products: Triazine derivatives where one or more chlorine atoms have been replaced by hydroxyl groups, which can occur if moisture is present during the reaction or workup.
-
Inorganic Salts: Salts such as sodium chloride may be present if the aqueous workup is not thorough.[5]
Q2: What are the recommended general purification strategies for this compound derivatives?
A2: A multi-step approach is typically most effective:
-
Aqueous Workup: Begin by washing the crude product with water to remove inorganic salts and water-soluble impurities.
-
Crystallization/Recrystallization: This is a highly effective method for removing both more and less polar impurities, often significantly increasing the purity of the compound.
-
Column Chromatography: Flash chromatography is a standard technique for separating the target compound from structurally similar impurities. For very high purity requirements, High-Performance Liquid Chromatography (HPLC) may be employed.[6]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[3][7][8] It allows for the rapid assessment of the purity of fractions from column chromatography and for determining the effectiveness of a recrystallization step. A well-chosen solvent system for TLC can often be adapted for flash chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until turbidity persists. Reheat to dissolve and then cool slowly. |
| The solution is not saturated. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| Product oils out instead of crystallizing | The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. | |
| Impurities are inhibiting crystallization. | Attempt to purify the material further by column chromatography before recrystallization. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC/column | The solvent system (mobile phase) is not optimized. | Systematically vary the polarity of the solvent system. For triazine derivatives, common systems include hexane/ethyl acetate and dichloromethane/hexane.[1][9] A good starting point for flash chromatography is a solvent system that gives the target compound an Rf value of 0.2-0.3 on TLC. |
| The column is overloaded with the crude material. | Use an appropriate amount of crude product for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Streaking or tailing of spots on TLC/column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to improve peak shape. |
| The compound is not fully dissolved when loaded onto the column. | Ensure the compound is fully dissolved in a minimum amount of solvent before loading. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column. | |
| Product elutes too quickly or not at all | The polarity of the mobile phase is too high or too low. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it does not elute (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from methods used for structurally similar 2,4-dichloro-6-(substituted)-1,3,5-triazine derivatives.[10]
-
Solvent Selection: Place a small amount of the crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, heptane, ethyl acetate, or mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature. For a compound similar to the target, ethanol has been shown to be effective.[10]
-
Dissolution: Transfer the crude this compound derivative to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol based on standard techniques for purifying triazine derivatives.[1][9]
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Recrystallization of a 2,4-Dichloro-6-(aryl)-1,3,5-triazine Derivative[10]
| Recrystallization Solvent | Crude Purity | Purified Purity | Yield |
| Ethanol | Not specified | 98.2% | 51.0% |
| Ethanol | Not specified | 98.7% | 84.0% |
| Ethanol | Not specified | 98.8% | 93.5% |
| Ethanol | Not specified | 99.1% | 92.0% |
| Ethanol | Not specified | 99.4% | 96.0% |
Note: This data is for a structurally related compound and serves as a representative example of the effectiveness of recrystallization.
Table 2: HPLC Analysis Conditions for this compound[6]
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detection | UV (wavelength not specified) |
| Note | For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 6. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
- 10. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
Technical Support Center: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container.[1][2][3] The storage area should be cool, dry, dark, and well-ventilated.[1][4]
Q2: Is this compound sensitive to light or moisture?
A: Yes, exposure to light should be avoided.[1][5] The compound is also known to be moisture-sensitive.[6] Therefore, it is critical to keep the container tightly closed and store it in a dry environment.[4][5][6]
Q3: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong acids, strong bases, and peroxides.[4][5][6]
Q4: What are the signs of decomposition?
A: While specific visual signs of decomposition are not well-documented, any change in color or physical state could indicate degradation. If decomposition is suspected, it is best to use a fresh batch for experiments where purity is critical. Upon combustion, it may produce hazardous fumes like nitrogen oxides, carbon monoxide, and carbon dioxide.[4][5]
Q5: What is the general stability of this compound?
A: this compound is stable under the recommended storage conditions.[1][5] Stability can be compromised by exposure to light, moisture, and incompatible materials.[5][6]
Troubleshooting Guide
Problem: My reaction yield is lower than expected.
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage. Have the storage conditions (2-8°C, dark, dry) been consistently maintained?[1][2]
-
Solution: Use a fresh container of the reagent that has been stored under ideal conditions. Consider testing the purity of the old batch via analytical methods like HPLC or NMR before use.
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause 1: Presence of Moisture. As the compound is moisture-sensitive, any water in the reaction solvent or on the glassware could lead to hydrolysis of the chloro groups, creating undesired triazine byproducts.[6]
-
Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
Possible Cause 2: Incompatible Reagents. Check if any reagents in your reaction mixture are strong acids, bases, or oxidizing agents, which are known to be incompatible.[4][5]
-
Solution: If incompatible reagents are necessary, consider a different synthetic route or the use of protecting groups.
Problem: The compound is not dissolving as expected.
-
Possible Cause 1: Incorrect Solvent. This compound has limited solubility in water but is more soluble in organic solvents.[7]
-
Solution: Consult literature for appropriate solvents for your specific reaction. Dichloromethane is often used for reactions involving similar triazine compounds.[8]
Quantitative Data Summary
The following table summarizes key physical and storage properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C4H3Cl2N3S | [3][9] |
| Molecular Weight | 196.05 g/mol | [2] |
| Boiling Point | 395°C at 760 mmHg | [2][10] |
| Flash Point | 192.7°C | [10] |
| Density | 1.61 g/cm³ | [10] |
| Vapor Pressure | 4.32 x 10⁻⁶ mmHg at 25°C | [10] |
| Recommended Storage | 2-8°C, Protect from light | [1][2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution on the Triazine Core
This protocol provides a general methodology for reacting this compound with a nucleophile (e.g., an amine or alcohol). This is a common application for this compound.[8][11]
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: While stirring, add the nucleophile (1 equivalent) to the solution, followed by the dropwise addition of DIEA (1 equivalent).
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water and brine to remove salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography to yield the desired monosubstituted product.
Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Workflow for a nucleophilic substitution reaction.
Caption: Factors influencing compound stability.
References
- 1. chemscene.com [chemscene.com]
- 2. cas 13705-05-0|| where to buy this compound [english.chemenu.com]
- 3. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | CAS 13705-05-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. echemi.com [echemi.com]
- 11. Buy 2,4-Dichloro-6-isopropylamino-1,3,5-triazine | 3703-10-4 [smolecule.com]
managing the reactivity of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This guide provides technical support for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. It covers frequently asked questions, detailed experimental protocols, and troubleshooting advice to effectively manage the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 13705-05-0) is a derivative of 1,3,5-triazine.[1][2][] It features a triazine core substituted with two reactive chlorine atoms and one methylthio group. The electron-withdrawing nature of the triazine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[4]
Q2: What are the primary safety and handling precautions for this compound?
This compound should be handled with care. Avoid contact with skin, eyes, and clothing.[5] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] It is stable under recommended storage conditions, which are typically in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[6][7]
Q3: What is the key to controlling reactivity in sequential substitutions?
Temperature control is the most critical factor. The reactivity of the chlorine atoms on the triazine ring is sequential and temperature-dependent. The first nucleophilic substitution is typically performed at a low temperature (e.g., 0 °C), while the second substitution requires a higher temperature (e.g., room temperature or gentle heating).[4][8][9] This stepwise reactivity allows for the controlled and selective introduction of different nucleophiles.
Q4: Which solvents and bases are typically used for reactions with this compound?
Commonly used solvents include aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone.[8][10] A non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or triethylamine (TEA), is often used to neutralize the HCl generated during the substitution reaction.[8][9][11] Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, particularly in solvents like acetone.[10]
Reactivity and Experimental Protocols
The two chlorine atoms on this compound can be substituted sequentially by various nucleophiles (Nu¹ and Nu²), such as amines, thiols, and alcohols.
Caption: Sequential nucleophilic substitution pathway for this compound.
Table 1: General Conditions for Sequential Nucleophilic Substitution
| Step | Substitution | Nucleophile (Nu) | Temperature | Base | Solvent | Typical Duration |
| 1 | First Chlorine | Amine, Thiol, Alcohol | 0 °C | DIEA, TEA, K₂CO₃ | DCM, THF, Acetone | 30 - 60 min |
| 2 | Second Chlorine | Amine, Thiol, Alcohol | Room Temperature to 75°C | DIEA, TEA, K₂CO₃ | DCM, THF | 12 - 30 hours |
| Data extrapolated from protocols for 2,4,6-trichloro-1,3,5-triazine (TCT) and other dichlorotriazine derivatives.[4][8][11] |
Detailed Protocol: Synthesis of a 2,4-Disubstituted-6-(methylthio)-1,3,5-triazine
This protocol describes the second nucleophilic substitution on the this compound core, assuming the first substitution has already been performed to create a monosubstituted intermediate.
Materials:
-
Monosubstituted chloro-triazine intermediate (1.0 eq)
-
Second Nucleophile (Nu²) (1.0 - 1.2 eq)
-
Diisopropylethylamine (DIEA) (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) supplies
Workflow Diagram:
Caption: General experimental workflow for the second nucleophilic substitution.
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the monosubstituted chloro-triazine intermediate (1.0 eq) in anhydrous DCM or THF.
-
Reagent Addition: To the stirring solution, add the second nucleophile (Nu²) (1.0 eq). Following this, add DIEA (1.0 eq) dropwise.[4]
-
Reaction: Allow the reaction to stir at room temperature. If the nucleophile is weak or sterically hindered, gentle heating (e.g., to 75°C) may be required.[8]
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.[4][11] A suitable mobile phase is often a mixture of ethyl acetate and hexane.
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer several times with water to remove the DIEA salts.[8][11]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure disubstituted product.[12]
Troubleshooting Guide
Caption: A logical troubleshooting guide for common reaction issues.
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| No reaction (only starting material visible on TLC) | 1. Temperature is too low: The activation energy for the second substitution is not being met. 2. Nucleophile is too weak or sterically hindered. 3. Insufficient base: The generated HCl is protonating the nucleophile, deactivating it. | 1. Gradually increase the temperature to room temperature, or if already there, heat gently (e.g., 40-50 °C) and monitor.[8] 2. Increase reaction time and/or temperature. Consider using a stronger base or a more polar solvent. 3. Add an additional 0.2-0.5 equivalents of base. |
| Multiple products observed (poor selectivity) | 1. Reaction temperature was too high during the first substitution step , leading to a mixture of mono- and di-substituted products from the start. 2. Presence of water: Moisture can lead to hydrolysis of the chloro-triazine, forming hydroxy-triazine byproducts. | 1. For future attempts, ensure the first substitution is performed strictly at 0 °C to ensure monosubstitution.[9][11] 2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
| A new, unexpected spot appears on TLC | 1. Loss of methylthio group: Under harsh conditions (e.g., strong nucleophile, high heat), the -SMe group could potentially be displaced. 2. Reaction with the base: A nucleophilic base could potentially react with the substrate. | 1. Confirm the structure using mass spectrometry or NMR. If displacement is confirmed, use milder conditions (lower temperature, longer reaction time). 2. Ensure a non-nucleophilic base like DIEA is used. |
| Difficulty purifying the product | 1. Persistent DIEA salts: These salts can co-elute with the product. 2. Product is highly polar or non-polar, making separation difficult. | 1. Perform a thorough aqueous wash (3-4 times) during the workup. An acidic wash (e.g., dilute HCl) can also be used if the product is stable to acid. 2. Experiment with different solvent systems for column chromatography (e.g., gradients of ether/hexane or DCM/methanol). |
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Technical Support Center: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. The following information addresses common impurities, their identification, and mitigation strategies during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities arise from the manufacturing process, which typically involves the sequential nucleophilic substitution of cyanuric chloride. These impurities can include unreacted starting materials, over-reacted by-products, and hydrolysis products. The primary expected impurities are:
-
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): The starting material for the synthesis. Its presence indicates an incomplete reaction.
-
2-Chloro-4,6-bis(methylthio)-1,3,5-triazine: A di-substituted by-product resulting from the reaction of the desired product with another equivalent of the methylthio nucleophile.
-
2,4,6-Tris(methylthio)-1,3,5-triazine: The fully substituted by-product.
-
2-Chloro-4-hydroxy-6-(methylthio)-1,3,5-triazine: A hydrolysis product formed if water is present during the synthesis or storage.
-
Cyanuric Acid: The fully hydrolyzed product of cyanuric chloride, which can be present if there is significant water contamination.
Q2: How can I detect these impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for detecting and quantifying impurities in this compound. A reverse-phase method is typically employed. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for identification and quantification.
Q3: What is the potential impact of these impurities on my experiments?
A3: The impact of impurities depends on their nature and concentration.
-
Unreacted starting materials and by-products: These can interfere with subsequent reactions by competing for reagents, leading to a lower yield of the desired product and the formation of additional, unintended by-products.
-
Hydrolysis products: The presence of hydroxyl groups can alter the reactivity of the compound and may be detrimental in moisture-sensitive reactions.
Q4: How can I remove these impurities?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is a common technique for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired compound from its impurities based on their different polarities.
-
Washing: If the impurity is significantly more soluble in a particular solvent than the desired product, a simple washing or trituration step may be effective.
Troubleshooting Guides
Issue 1: Unexpected side products in subsequent reactions.
Possible Cause: Presence of unreacted cyanuric chloride or di/tri-substituted methylthio-triazine impurities in your starting material. These impurities can react with your reagents, leading to the formation of unexpected products.
Troubleshooting Steps:
-
Analyze the Purity of Your Starting Material: Use HPLC or GC-MS to check the purity of your this compound. Compare the chromatogram to a reference standard if available.
-
Identify the Impurities: If impurities are detected, try to identify them based on their retention times or mass spectra. The common impurities are listed in the table below.
-
Purify the Starting Material: If significant levels of reactive impurities are present, purify your starting material using recrystallization or column chromatography before proceeding with your reaction.
Issue 2: Low yield in a reaction sensitive to moisture.
Possible Cause: Presence of hydrolysis products, such as 2-Chloro-4-hydroxy-6-(methylthio)-1,3,5-triazine, in your starting material. The hydroxyl group can interfere with moisture-sensitive reagents.
Troubleshooting Steps:
-
Check for Hydrolysis Products: Analyze your starting material specifically for the presence of hydroxylated triazines. This may require specific analytical conditions.
-
Ensure Anhydrous Conditions: Handle and store this compound under anhydrous conditions to prevent further hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) for your reactions.
-
Purification: If hydrolysis products are present, purification by column chromatography may be necessary.
Data Presentation
Table 1: Common Impurities in this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| Cyanuric Chloride | C₃Cl₃N₃ | 184.41 | Unreacted starting material. |
| 2-Chloro-4,6-bis(methylthio)-1,3,5-triazine | C₅H₆ClN₃S₂ | 207.71 | Over-reaction of the desired product with the methylthio nucleophile. |
| 2,4,6-Tris(methylthio)-1,3,5-triazine | C₆H₉N₃S₃ | 219.35 | Complete substitution of all chlorine atoms with the methylthio group. |
| 2-Chloro-4-hydroxy-6-(methylthio)-1,3,5-triazine | C₄H₃ClN₃OS | 178.60 | Partial hydrolysis of the desired product in the presence of water. |
| Cyanuric Acid | C₃H₃N₃O₃ | 129.07 | Complete hydrolysis of cyanuric chloride or this compound. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the product and any impurity peaks. The relative peak areas can be used to estimate the purity.
Visualizations
Caption: Formation pathway of common impurities from cyanuric chloride.
troubleshooting guide for using 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals using 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? this compound is a derivative of 1,3,5-triazine. It functions as a versatile chemical intermediate or building block in organic synthesis.[1][2] Its utility comes from the two reactive chlorine atoms that can be sequentially replaced by various nucleophiles, allowing for the construction of more complex molecules.[3][4] These resulting compounds are explored for use in pharmaceuticals, agrochemicals, and materials science.[1][5]
Q2: What are the critical storage and handling requirements for this compound? This compound is sensitive to air and moisture.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert gas like argon or nitrogen.[6][7] Never allow the product to come into contact with water during storage.[6]
Q3: What are the main safety hazards associated with this compound? This substance is classified as hazardous. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation and allergic skin reactions.[6] Always handle this chemical in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye/face protection, and respiratory protection, especially when dust may be generated.[6][8]
Q4: How can I control the substitution of the two chlorine atoms? The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. This allows for controlled, sequential nucleophilic substitution.[9] The first substitution (to replace one of the two chlorines) can typically be carried out at room temperature, while the second substitution (to replace the final chlorine) often requires elevated temperatures or reflux conditions.[9] Careful control of temperature is the key to achieving selective mono- or di-substitution.
Q5: How can I monitor the progress of a reaction involving this compound? Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane, to observe the consumption of the starting material.[10][11] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is a suitable method.[10][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
-
Possible Cause 1: Incorrect Reaction Temperature.
-
Solution: The substitution of the chlorine atoms is temperature-dependent.[9] If you are attempting to substitute the first chlorine, the reaction may proceed at room temperature. However, substituting the second chlorine atom typically requires higher temperatures.[9] Gradually increase the reaction temperature and monitor via TLC. Refer to the reaction conditions table below for guidance.
-
-
Possible Cause 2: Reagent Inactivation due to Moisture.
-
Solution: this compound is moisture-sensitive.[6] Hydrolysis can deactivate the starting material. Ensure that all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Inappropriate Base or Solvent.
-
Solution: An organic base is often required to scavenge the HCl generated during the reaction.[10] N,N-Diisopropylethylamine (DIEA) and triethylamine (TEA) are commonly used bases in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[10][11] Ensure the chosen base is suitable for your specific nucleophile and reaction conditions.
-
Problem 2: Product is Contaminated with an Impurity Containing a Hydroxyl (-OH) Group.
-
Possible Cause: Hydrolysis.
-
Solution: The presence of water in the reaction or during workup can lead to the hydrolysis of the C-Cl bonds, replacing chlorine with a hydroxyl group.[13] To prevent this, strictly adhere to anhydrous conditions.[6] Use anhydrous solvents, handle the material under inert gas, and minimize exposure to atmospheric moisture.
-
Problem 3: Difficulty Purifying the Product; Contamination with Salts.
-
Possible Cause: Incomplete Removal of Base Salts.
-
Solution: When using bases like DIEA or TEA, hydrochloride salts are formed as a byproduct. These salts are often removed by washing the organic reaction mixture with water.[10][11] If your product has limited solubility, this can be challenging. Multiple aqueous washes may be necessary. Ensure the organic layer is thoroughly washed until the aqueous layer is neutral.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13705-05-0 | [14][15] |
| Molecular Formula | C₄H₃Cl₂N₃S | [14] |
| Molecular Weight | 196.06 g/mol | [14] |
| Melting Point | 55-56.5 °C | [16] |
| Boiling Point | 125-127 °C @ 12 Torr | [16] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, sensitive to air and moisture | [6][17] |
Table 2: General Temperature Guidelines for Sequential Nucleophilic Substitution
| Substitution Step | Reactant | Typical Temperature | Common Base / Solvent |
| First Substitution | This compound + 1st Nucleophile | Room Temperature | DIEA or TEA in DCM/THF |
| Second Substitution | Monosubstituted product + 2nd Nucleophile | 50°C to Reflux | DIEA or TEA in THF/Dioxane |
Note: Optimal conditions are substrate-dependent and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for the First Nucleophilic Substitution
This protocol describes a general method for reacting this compound with a generic amine or thiol nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirring solution, add the desired nucleophile (1.0 eq). Following this, add N,N-Diisopropylethylamine (DIEA) (1.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.[3]
-
Monitoring: Monitor the consumption of the starting material by TLC or HPLC.[3]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer several times with water to remove DIEA salts.[10][11]
-
Isolation: Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for sequential nucleophilic substitution.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]
- 2. This compound, CasNo.13705-05-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 10. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 11. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- | C4H3Cl2N3S | CID 26202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | 13705-05-0 [chemicalbook.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. cas 13705-05-0|| where to buy this compound [english.chemenu.com]
Technical Support Center: Reactions of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine. The information is designed to address common issues encountered during nucleophilic substitution reactions and to provide a deeper understanding of the temperature-dependent reactivity of this versatile chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, focusing on the critical role of temperature in reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate Reaction Temperature: The nucleophilic substitution on the triazine ring is highly temperature-dependent. The first substitution of a chlorine atom typically occurs at a lower temperature than the second.[1] | - For the first substitution, maintain a temperature range of 0-5 °C. - For the second substitution, the reaction may require room temperature or heating.[1] |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). - For less reactive nucleophiles, such as alcohols or sterically hindered amines, longer reaction times or higher temperatures may be necessary.[2] | |
| Poor Nucleophile Reactivity: The inherent reactivity of the nucleophile affects the reaction rate. | - For weakly nucleophilic reactants, consider using a stronger base or a higher reaction temperature to facilitate the reaction. | |
| Formation of Multiple Products/Lack of Selectivity | Poor Temperature Control: Allowing the reaction temperature to rise prematurely can lead to a mixture of mono- and di-substituted products. | - Maintain strict temperature control, especially during the initial stages of the reaction for mono-substitution. Use an ice bath to keep the temperature at 0-5 °C. |
| Incorrect Stoichiometry: An excess of the nucleophile can favor the formation of the di-substituted product. | - For mono-substitution, use a 1:1 molar ratio of this compound to the nucleophile. | |
| Reaction Mixture Darkens or Forms a Tar-like Substance | Decomposition at High Temperatures: Elevated temperatures can lead to the decomposition of the triazine ring or side reactions. | - Avoid excessive heating. If a higher temperature is required for the second substitution, increase it gradually while monitoring the reaction. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Incompatible Solvent: The solvent may not be stable under the reaction conditions or may be reacting with the starting materials or products. | - Ensure the use of a dry, appropriate solvent. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used for these types of reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the temperature-dependent reactivity of this compound?
A1: The reactivity of the two chlorine atoms on the this compound ring is not identical. The first chlorine atom is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the triazine ring. After the first substitution, the electron-donating character of the newly introduced group deactivates the ring towards further substitution. Consequently, a higher temperature is required to overcome the increased activation energy for the second substitution.[1]
Q2: I am trying to perform a mono-substitution with a primary amine. What is the optimal temperature?
A2: For mono-substitution with a primary amine, the reaction should be carried out at a low temperature, typically between 0 °C and 5 °C.[3] This helps to ensure high selectivity for the mono-substituted product and minimizes the formation of the di-substituted by-product.
Q3: My attempt at a second substitution with an alcohol at room temperature is very slow. What should I do?
A3: Alcohols are generally less reactive nucleophiles than amines. To facilitate the second substitution with an alcohol, you will likely need to increase the reaction temperature. Gentle heating, for instance, to 40-50 °C or even refluxing in a suitable solvent like THF, may be necessary.[2] It is advisable to increase the temperature incrementally while monitoring the reaction's progress.
Q4: Can I substitute both chlorine atoms with two different nucleophiles?
A4: Yes, the sequential and temperature-controlled nature of the nucleophilic substitution allows for the introduction of two different nucleophiles. You would perform the first substitution with the first nucleophile at a low temperature (0-5 °C), isolate the mono-substituted intermediate, and then react it with the second nucleophile at a higher temperature (room temperature or above).
Q5: What are some common side reactions to be aware of?
A5: At higher temperatures, potential side reactions include the formation of undesired isomers if the nucleophile has multiple reactive sites, and decomposition of the triazine ring. If using an amine as a solvent at high temperatures, it may also act as a nucleophile. It is crucial to use an appropriate inert solvent.
Quantitative Data Summary
The following tables provide an illustrative summary of typical reaction conditions for nucleophilic substitution on dichlorotriazines, based on data for analogous compounds. Note that optimal conditions for this compound may vary.
Table 1: Mono-substitution of a Chlorine Atom
| Nucleophile | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Primary Amine | 0 - 5 | 1 - 4 hours | High |
| Secondary Amine | 0 - 5 | 2 - 6 hours | Moderate to High |
| Alcohol | 0 - Room Temp | 4 - 12 hours | Moderate |
| Thiol | 0 - 5 | 1 - 3 hours | High |
Table 2: Di-substitution of Chlorine Atoms (Second Substitution)
| Nucleophile | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Primary Amine | Room Temp - 50 | 6 - 24 hours | High |
| Secondary Amine | Room Temp - 60 | 12 - 48 hours | Moderate to High |
| Alcohol | 50 - Reflux | 12 - 48 hours | Moderate |
| Thiol | Room Temp - 50 | 4 - 18 hours | High |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
To the cooled solution, add the nucleophile (1.0 eq.) dropwise.
-
Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Second Substitution
-
Dissolve the mono-substituted triazine intermediate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or 1,4-Dioxane) in a round-bottom flask under an inert atmosphere.
-
Add the second nucleophile (1.1 eq.) to the solution.
-
Add a non-nucleophilic base (e.g., DIEA, 1.2 eq.).
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 50 °C or reflux).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product using appropriate chromatographic techniques.
Visualizations
References
Technical Support Center: Catalyst Selection for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-(methylthio)-1,3,5-triazine.
Frequently Asked Questions (FAQs)
1. What are the primary reaction types for this compound?
The primary reaction type for this compound is nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the triazine ring are susceptible to displacement by a variety of nucleophiles. Additionally, cross-coupling reactions, such as the Suzuki-Miyaura coupling, may be possible, although less commonly reported for this specific substrate.
2. What catalysts are recommended for nucleophilic aromatic substitution on this compound?
In many cases, nucleophilic substitution on dichlorotriazines does not require a catalyst and can be controlled by temperature and the choice of base. However, for less reactive nucleophiles or to improve reaction rates and yields, a phase-transfer catalyst like 18-crown-6 can be employed.[1]
3. What is the role of a base in these reactions?
A base is crucial in nucleophilic substitution reactions of chlorotriazines to act as a hydrochloride (HCl) scavenger.[1] As the nucleophile replaces the chlorine atom, HCl is formed as a byproduct. The base neutralizes the acid, preventing the protonation of the nucleophile and driving the reaction to completion. Common bases include N,N-diisopropylethylamine (DIEA), triethylamine (TEA), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3).[2][3]
4. How can I selectively substitute only one of the two chlorine atoms?
Selective monosubstitution can be achieved by carefully controlling the reaction temperature. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution typically occurs at a lower temperature (e.g., room temperature), while the second substitution requires elevated temperatures (e.g., heating or reflux).[2][3][4] By maintaining the reaction at room temperature or below, you can favor the monosubstituted product.
5. Is it possible to perform a Suzuki-Miyaura coupling reaction with this compound?
While the Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds with aryl halides, its application with this compound is not extensively documented in the provided search results. However, the general principles of the Suzuki reaction suggest it may be feasible.[5][6][7] This would typically involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), a phosphine ligand, and a base. Researchers may need to screen various catalysts, ligands, and reaction conditions to achieve a successful coupling.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | - Insufficiently reactive nucleophile- Reaction temperature is too low- Inadequate base | - Increase the reaction temperature in increments.- Switch to a more suitable base (e.g., from K2CO3 to DIEA for better solubility in organic solvents).[2][3]- Consider using a catalyst such as 18-crown-6 to enhance reactivity.[1] |
| Formation of di-substituted product when mono-substitution is desired | - Reaction temperature is too high- Extended reaction time | - Perform the reaction at a lower temperature (e.g., start at 0°C and slowly warm to room temperature).- Monitor the reaction closely using TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-substitution occurs. |
| Reaction does not go to completion | - Steric hindrance from a bulky nucleophile- Deactivation of the triazine ring by the first substituent | - Increase the reaction temperature significantly (reflux conditions may be necessary).[2][3]- Use a larger excess of the nucleophile.- Switch to a less sterically hindered nucleophile if the application allows. |
| Potential side reaction: displacement of the methylthio group | - Harsh reaction conditions (e.g., very high temperatures, strong nucleophiles) | - While the methylthio group is generally more stable than the chloro groups in nucleophilic substitution, its displacement is a possibility under forcing conditions.[8]- If loss of the methylthio group is observed, attempt the reaction under milder conditions (lower temperature, shorter reaction time). |
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Substitution on Dichlorotriazines
| Parameter | Condition | Notes |
| Temperature | Room Temperature (for the first substitution) | For the substitution of the second chlorine, heating is generally required.[2][3][4] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | The choice of solvent may depend on the solubility of the reactants and the base.[2][3] |
| Base | DIEA, TEA, K2CO3, Na2CO3 | DIEA is often preferred for its high boiling point and good solubility in organic solvents.[2][3] |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[3] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution of an Amine on this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: To the stirring solution, add the desired amine nucleophile (1.0 - 1.2 eq). Subsequently, add N,N-diisopropylethylamine (DIEA) (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water to remove DIEA salts. Collect the organic layer, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: General Experimental Workflow for Nucleophilic Substitution.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. diva-portal.org [diva-portal.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Triazine Coupling Reagents: Unveiling the Potential of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
In the realm of amide bond formation, a critical transformation in pharmaceutical and chemical research, triazine-based coupling reagents have carved a significant niche. This guide provides a detailed comparison of 2,4-dichloro-6-(methylthio)-1,3,5-triazine (DCMT) with other prominent triazine coupling reagents, namely 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their synthetic endeavors.
Executive Summary
While 2,4,6-trichloro-1,3,5-triazine (TCT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are well-established coupling reagents with extensive literature support, this compound (DCMT) remains a less explored analogue. This guide compiles available data on the performance of TCT and DMTMM and provides a theoretical assessment of DCMT's potential based on the known reactivity of related compounds. DMTMM often emerges as a highly efficient and user-friendly option, particularly for sensitive substrates, due to its high yields and mild reaction conditions. TCT, being a cost-effective and highly reactive precursor, offers a versatile platform for various transformations. The performance of DCMT is anticipated to be comparable to other dichlorotriazines, offering a balance between reactivity and selectivity, though empirical data is lacking.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for TCT and DMTMM based on literature data. A comparative assessment for DCMT is extrapolated from the general reactivity of dichlorotriazines.
Table 1: Comparison of Triazine Coupling Reagents in Amide Synthesis
| Feature | 2,4,6-Trichloro-1,3,5-triazine (TCT) | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | This compound (DCMT) |
| Form | Crystalline solid | Crystalline solid | Predicted to be a solid |
| Reactivity | High, three reactive chlorine atoms | High, activated triazinylammonium salt | Moderate to High, two reactive chlorine atoms |
| Typical Yields | Good to excellent | Excellent | Expected to be good to excellent |
| Reaction Conditions | Requires base, often cryogenic temperatures for selectivity | Mild, room temperature, compatible with protic solvents | Expected to require a base |
| Byproducts | HCl, triazine derivatives | 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, N-methylmorpholine HCl | HCl, methylthiotriazine derivatives |
| Advantages | Low cost, readily available, versatile | High yields, low racemization, easy workup, water-soluble byproducts | Potentially offers a balance of reactivity and selectivity |
| Disadvantages | Multiple reactive sites can lead to side reactions, harsh conditions may be needed | Higher cost compared to TCT | Lack of empirical data, potential for side reactions |
Table 2: Experimental Conditions for Amide Coupling
| Parameter | TCT-mediated Coupling | DMTMM-mediated Coupling |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol (MeOH), Ethanol (EtOH), Water, THF, DCM |
| Base | N-methylmorpholine (NMM), Diisopropylethylamine (DIEA) | Often not required, but NMM can be used |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 30 minutes to 12 hours | 1 to 2 hours |
Experimental Protocols
General Protocol for TCT-mediated Amide Synthesis
A solution of the carboxylic acid (1.0 equiv.) and a tertiary amine base such as N-methylmorpholine (NMM, 1.1 equiv.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. To this solution, 2,4,6-trichloro-1,3,5-triazine (TCT, 0.5 equiv.) is added, and the mixture is stirred for 1-2 hours at 0 °C. The amine (1.0 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
General Protocol for DMTMM-mediated Amide Synthesis
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.1 equiv.) in a suitable solvent such as methanol or THF, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, 1.1 equiv.) is added at room temperature. The reaction mixture is stirred for 1-2 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often pure enough for subsequent steps or can be further purified by column chromatography.[3][4]
Mandatory Visualizations
Reaction Mechanism of Triazine Coupling Reagents
Caption: General mechanism of amide bond formation using triazine coupling reagents.
Experimental Workflow for Amide Coupling
Caption: A typical experimental workflow for amide synthesis using a triazine coupling reagent.
Decision Tree for Reagent Selection
Caption: A decision-making guide for selecting an appropriate triazine coupling reagent.
In-depth Comparison
2,4,6-Trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride, is a foundational reagent in triazine chemistry. Its three chlorine atoms can be sequentially substituted by nucleophiles with decreasing reactivity, allowing for controlled synthesis.[5][6] As a coupling reagent, its high reactivity necessitates careful control of stoichiometry and temperature to avoid side reactions. Its low cost and commercial availability make it an attractive option for large-scale synthesis.[] However, the generation of hydrochloric acid as a byproduct requires the use of a base, and the potential for multiple substitutions can complicate product purification.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble coupling reagent derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[8] It is prized for its ability to promote amide bond formation under mild conditions, often at room temperature and in protic solvents like alcohols and water.[3] This makes it particularly suitable for sensitive substrates, including peptides and biomolecules, where minimizing racemization is crucial. The byproducts of the reaction, 2,4-dimethoxy-6-hydroxy-1,3,5-triazine and N-methylmorpholine hydrochloride, are water-soluble, which greatly simplifies the workup procedure. Although more expensive than TCT, its high efficiency and ease of use often justify the cost.
This compound (DCMT) is a less-studied analogue. While specific data on its application as a coupling reagent is scarce in the peer-reviewed literature, its reactivity can be inferred from related dichlorotriazines. The presence of two reactive chlorine atoms suggests it would function as a coupling reagent, likely requiring a base to neutralize the HCl byproduct. The methylthio group is expected to be less electron-withdrawing than a methoxy group, which might slightly modulate the reactivity of the chlorine atoms compared to its methoxy-substituted counterparts. The synthesis of a structurally similar compound, 2,4-dichloro-6-((3-methylbutan-2-yl)thio)-1,3,5-triazine, has been reported, indicating that the synthesis of DCMT is feasible. Further research is needed to fully characterize its performance in amide synthesis, including yields, reaction times, and scope of application.
Conclusion
The choice of a triazine coupling reagent is a critical decision in the synthesis of amides. For routine, cost-sensitive applications where reaction conditions can be robustly controlled, TCT remains a viable option. For high-value syntheses, particularly those involving sensitive substrates or requiring high purity and yields with minimal racemization, DMTMM is a superior choice due to its mild reaction conditions and straightforward workup. This compound (DCMT) represents an area for future investigation. Based on the reactivity of similar compounds, it holds promise as a coupling reagent with a potentially unique reactivity profile. Researchers are encouraged to explore its utility, which could expand the toolkit of triazine-based reagents for amide bond formation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 3. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C4H3Cl2N3S) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine and CDMT for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two triazine-based reagents, 2,4-Dichloro-6-(methylthio)-1,3,5-triazine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). While both share a common triazine core, their primary applications in synthetic chemistry differ significantly. This document outlines their respective mechanisms of action, provides available experimental data, and details relevant protocols to aid researchers in selecting the appropriate reagent for their synthetic needs.
Overview and Chemical Properties
This compound and CDMT are both derivatives of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Their distinct substitutions at the C4 and C6 positions of the triazine ring dictate their reactivity and utility in organic synthesis.
| Property | This compound | CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) |
| CAS Number | 13705-05-0[1][2][3] | 3140-73-6 |
| Molecular Formula | C4H3Cl2N3S[1] | C5H6ClN3O2 |
| Molecular Weight | 196.06 g/mol | 175.57 g/mol |
| Appearance | Not specified in available literature | White to off-white crystalline powder |
| Primary Application | Synthetic building block for sequential nucleophilic substitution | Coupling reagent for amide and ester bond formation[4] |
Primary Applications and Mechanism of Action
The fundamental difference between these two reagents lies in their intended use in a synthetic workflow. CDMT is a well-established coupling reagent, while this compound serves as a versatile electrophilic scaffold.
CDMT: A Coupling Reagent for Amide and Ester Synthesis
CDMT is widely employed as a coupling reagent to facilitate the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. Its efficacy is particularly noted in peptide synthesis.[4]
The mechanism of action for CDMT involves the activation of a carboxylic acid in the presence of a base, typically N-methylmorpholine (NMM). This reaction forms a highly reactive acyloxy-triazine intermediate, often referred to as an "active ester." This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the desired amide or ester and the water-soluble byproduct, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, which is easily removed during workup.
Caption: Mechanism of CDMT-mediated amide/ester bond formation.
This compound: A Building Block for Sequential Synthesis
In contrast to CDMT, this compound is primarily utilized as a synthetic intermediate. The two chlorine atoms on the triazine ring serve as reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of two different functional groups onto the triazine core.
The reactivity of the chlorine atoms is influenced by temperature and the nature of the nucleophile. Generally, the first substitution occurs at a lower temperature (e.g., 0-5 °C), while the second substitution requires a higher temperature (e.g., room temperature or above).[5] The electron-donating nature of the methylthio group can influence the reactivity of the remaining chlorine atoms.
Caption: Sequential substitution workflow for this compound.
Performance Data and Comparison
Performance of CDMT in Coupling Reactions
| Reaction Type | Substrates | Base | Solvent | Temp. | Time | Yield |
| Amide Synthesis | Benzoic acid, Phenethylamine | NMM | THF | RT | 1 h | 96%[4] |
| Amide Synthesis | Benzoic acid, Phenethylamine | TMA | THF | RT | 1 h | 96%[4] |
| Amide Synthesis | Benzoic acid, Phenethylamine | NMP | THF | RT | 1 h | 49%[4] |
| Amide Synthesis | Benzoic acid, Phenethylamine | MPD | THF | RT | 1 h | 65%[4] |
| Peptide Synthesis | Various protected amino acids | NMM | Various | RT | - | High yields |
NMM = N-methylmorpholine, TMA = Trimethylamine, NMP = N-methylpiperidine, MPD = 1-methylpiperidine, RT = Room Temperature
Reactivity of Dichlorotriazines in Sequential Substitution
Quantitative yield data for specific reactions of this compound is sparse in the reviewed literature. However, the general principles of dichlorotriazine reactivity provide a basis for comparison. The following table illustrates the typical conditions for sequential substitution.
| Substitution Step | Nucleophile | Base | Solvent | Temperature |
| First Substitution | Alcohols, Thiols, Amines | DIEA, K2CO3 | DCM, Acetone | 0-5 °C[5] |
| Second Substitution | Amines, Thiols | DIEA | DCM, THF | Room Temperature[6] |
DIEA = N,N-Diisopropylethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran
The reactivity of the chlorine atoms is influenced by the substituent at C6. Electron-donating groups like methylthio (-SMe) generally decrease the overall electrophilicity of the triazine ring compared to more electron-withdrawing groups, potentially requiring slightly more forcing conditions for substitution.
Experimental Protocols
General Protocol for CDMT-Mediated Amide Synthesis
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add CDMT (1.1 equiv.).
-
Add N-methylmorpholine (1.1 equiv.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid to remove the triazine byproduct and excess base.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
General Protocol for Sequential Substitution of this compound
First Substitution:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DCM, acetone).
-
Cool the solution to 0-5 °C.
-
Add the first nucleophile (1.0 equiv.) and a base (e.g., DIEA, 1.1 equiv.) to the cooled solution.
-
Stir the reaction mixture at 0-5 °C and monitor by TLC.
-
Once the starting material is consumed, the reaction mixture is typically washed with water to remove the salt byproduct.
-
The organic layer is dried, filtered, and concentrated to yield the monosubstituted product.
Second Substitution:
-
Dissolve the monosubstituted intermediate (1.0 equiv.) in a suitable solvent (e.g., THF, DCM).
-
Add the second nucleophile (1.0 equiv.) and a base (e.g., DIEA, 1.1 equiv.).
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Upon completion, perform an aqueous workup, followed by drying of the organic layer and concentration to obtain the disubstituted product. Purification is often carried out by column chromatography.
Conclusion
This compound and CDMT are both valuable reagents derived from cyanuric chloride, but they serve distinct purposes in organic synthesis.
-
CDMT is a highly effective coupling reagent for the formation of amides and esters, including peptides, with a well-understood mechanism involving the formation of a reactive acyl-triazine intermediate.
-
This compound functions as a synthetic building block , offering two reactive chlorine atoms for sequential nucleophilic substitution. This allows for the construction of more complex, disubstituted triazine derivatives.
The choice between these two reagents is therefore determined by the synthetic goal: CDMT should be chosen for efficient coupling of carboxylic acids, while this compound is the appropriate choice when the triazine core is intended to be a scaffold for further functionalization.
References
- 1. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. daneshyari.com [daneshyari.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Navigating the Landscape of Amide Bond Formation: A Comparative Guide to Alternatives for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the selection of an optimal coupling reagent is paramount to achieving high yields, purity, and efficiency. This guide provides an objective comparison of alternative reagents to 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, a triazine-based coupling agent, with supporting experimental data and detailed methodologies.
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the assembly of peptides. The choice of coupling reagent directly influences the reaction's success by activating the carboxylic acid group for nucleophilic attack by an amine. While this compound and its analogues are effective, a diverse array of alternative reagents, each with distinct advantages and disadvantages, are available. This guide explores the performance of prominent classes of coupling reagents—triazine derivatives, phosphonium salts, aminium/uronium salts, and carbodiimides—to facilitate an informed selection for specific synthetic challenges.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is a multifactorial assessment, encompassing reaction yield, product purity, reaction kinetics, and the suppression of side reactions, most notably racemization. The following tables summarize the performance of various alternatives to this compound based on available experimental data.
Table 1: Qualitative Performance Comparison of Coupling Reagent Classes
| Reagent Class | Representative Reagents | Advantages | Disadvantages |
| Triazine-Based | DMTMM, CDMT, TCT | Cost-effective, stable, efficient in both solution and solid-phase synthesis.[1][2] | May require specific solvents for optimal performance. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low risk of racemization.[3] | More expensive, byproducts can be difficult to remove. |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very fast reaction rates, high yields, suitable for difficult couplings.[3] | Can cause side reactions (guanidinylation) if used in excess. |
| Carbodiimides | DCC, DIC | Inexpensive, widely used. | Can lead to racemization (requires additives like HOBt or Oxyma), can form insoluble byproducts (DCU). |
Table 2: Quantitative Performance Data for Selected Coupling Reagents
| Reagent | Model System/Peptide | Yield (%) | Purity (%) | Racemization (%) | Reaction Time | Source |
| DMTMM-BF4 | Dipeptides | 80-100 | High | High enantiomeric purity | - | [1][2] |
| DMTMM-BF4 | ACP(65-74) (automated SPPS) | - | Purer than TBTU or PyBOP | - | - | [1][2] |
| DMTMM-BF4 | ACP(65-74) (manual SPPS) | - | - | - | Significantly faster than TBTU or HATU | [1][2] |
| HATU | Aza-tripeptide | ~100 | - | - | Slower than COMU | [4] |
| HCTU | Aza-tripeptide | ~50 | - | - | Slower than COMU | [4] |
| PyBOP | Aza-tripeptide | ~60 | - | - | Slower than HATU/HCTU | [4] |
| TBTU | Aza-tripeptide | ~60 | - | - | Slower than HATU/HCTU | [4] |
| COMU | Aza-tripeptide | ~100 | - | - | Fastest among tested | [4] |
| F-DCT | Various amides | 45-89 | >90 for 17/20 products | - | 2 hours | [5] |
Note: Direct comparison is challenging as performance is highly dependent on the specific substrates and reaction conditions. The data presented is collated from different studies.
Visualizing the Synthetic Landscape
To better understand the processes and relationships discussed, the following diagrams illustrate the experimental workflow, the mechanism of amide bond formation, and the classification of alternative reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these reagents. Below are representative protocols for solid-phase peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using a Triazine-Based Reagent (DMTMM)
This protocol is adapted from a study demonstrating the use of DMTMM as an alternative to PyBOP.[6]
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in N-methyl-2-pyrrolidinone (NMP) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with NMP.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in NMP.
-
Add 4-(4,6-dimethoxy[1][6][7]triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-3 minutes at room temperature. Monitor the reaction completion using a ninhydrin test.[6]
-
-
Washing: Wash the resin with NMP (3x) and Dichloromethane (DCM) (3x).
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Comparative Coupling using HBTU/HOBt
This is a standard protocol for coupling using an aminium salt reagent.[7]
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents), 1-hydroxybenzotriazole (HOBt) (1.5 equivalents), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 equivalents) in dry Dimethylformamide (DMF).
-
Add DIPEA (2 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for at least 30 minutes at room temperature. For microwave-assisted synthesis, irradiate for 5 minutes.[7]
-
-
Post-Coupling: Follow steps 4-7 from Protocol 1.
Conclusion
The selection of a coupling reagent is a critical decision in the synthesis of amides and peptides, with a significant impact on the overall success of the synthetic strategy. While this compound is a viable option, a range of effective alternatives are available, each with a unique profile of reactivity, cost, and potential for side reactions.
Triazine-based reagents like DMTMM offer a cost-effective and highly efficient alternative to more expensive phosphonium and aminium salts, demonstrating comparable and in some cases superior performance in terms of reaction speed and product purity.[1][2][6] Phosphonium and aminium/uronium salts, such as PyBOP and HATU respectively, remain the reagents of choice for particularly challenging couplings where high reactivity and minimal racemization are paramount. Carbodiimides, when used with appropriate additives, provide a classic and economical approach, especially for large-scale synthesis.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including the steric hindrance of the substrates, the scale of the reaction, cost considerations, and the desired level of product purity. This guide provides the necessary comparative data and procedural insights to empower researchers to make an informed and strategic selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. rsc.org [rsc.org]
validation of analytical methods for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This guide presents a comparative overview of validated analytical methodologies for the quantitative determination of this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely employed for the analysis of triazine herbicides.[1][2] While specific, comprehensive validation studies for this compound are not extensively documented in publicly available literature, this guide extrapolates expected performance from validated methods for structurally similar triazine compounds.
The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, requisite sensitivity, and the specific physicochemical properties of the analyte.[3] This document provides a summary of typical validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to aid researchers, scientists, and drug development professionals in their methodological choices.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance of GC-MS and HPLC methods for the analysis of this compound, based on data from analogous triazine herbicides.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Expected Performance |
| Linearity (R²) | >0.99 |
| Range | 0.01 - 100 µg/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.008 - 0.056 µg/L[2][4] |
| Limit of Quantification (LOQ) | 0.025 - 0.1 µg/L |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Expected Performance |
| Linearity (R²) | >0.995 |
| Range | 0.1 - 50 ng/mL[2] |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.025 - 0.040 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.08 - 0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of thermally stable and volatile triazine compounds.[5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: A 500 mL water sample, adjusted to a neutral pH, is passed through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interferences.
-
Elution: The analyte is eluted with 5 mL of ethyl acetate.
-
Concentration: The eluate is dried over anhydrous sodium sulfate and concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 280°C (hold for 5 min).[5]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of triazine compounds, including those that are thermally labile.[1][2]
1. Sample Preparation (Direct Injection or Dilution)
-
For relatively clean samples (e.g., drinking water), direct injection after filtration (0.45 µm filter) may be possible.
-
For more complex matrices, a simple dilution with the mobile phase may be necessary.
-
If higher sensitivity is required, an extraction and concentration step similar to the SPE protocol for GC-MS can be employed.
2. Instrumental Analysis
-
HPLC System: A high-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[6] For mass spectrometry detection, formic acid can be used as a modifier instead of phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 220 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC.
References
- 1. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of Dichloro-s-triazines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of dichloro-s-triazine derivatives is of paramount importance for the controlled, sequential introduction of functional groups. This guide provides an objective comparison of the reactivity of various dichloro-s-triazines, supported by experimental data, to aid in the rational design and synthesis of novel molecules.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of dichloro-s-triazines is dominated by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes the chlorine-bearing carbon atoms highly susceptible to nucleophilic attack.[1] The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms attached to a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[1]
-
Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[1]
The substituents already present on the triazine ring significantly influence the rate of these substitutions.
Influence of Substituents on Reactivity
The electronic properties of the substituent at the C2 position of a 4,6-dichloro-s-triazine derivative profoundly impact the reactivity of the remaining two chlorine atoms.
-
Electron-withdrawing groups increase the electrophilicity of the carbon atoms bonded to the chlorine atoms, thereby accelerating nucleophilic attack and increasing the reaction rate.
-
Electron-donating groups decrease the electrophilicity of the ring, leading to a slower reaction rate.
This relationship can be quantified using the Hammett equation, which correlates reaction rates with the electronic properties of substituents. For the alkaline hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines, a positive ρ value in the Hammett plot (log kOH = (1.06 ± 0.15)σ° – (0.064 ± 0.054)) indicates that electron-withdrawing substituents on the aniline ring accelerate the reaction.[2]
Comparative Reactivity Data
The following tables summarize quantitative data on the reactivity of various dichloro-s-triazines with different nucleophiles.
Table 1: Hammett Equation Parameters for the Alkaline Hydrolysis of 2-Anilino-4,6-dichloro-1,3,5-triazines. [2]
| Parameter | Hammett Equation | Correlation Coefficient (r) |
| Bimolecular Rate Constant (kOH) | log kOH = (1.06 ± 0.15)σ° – (0.064 ± 0.054) | 0.9709 |
| Ionization Constant (Ka) | pKa = (–2.13 ± 0.16)σ° + (10.92 ± 0.06) | 0.9919 |
Table 2: Second-Order Rate Constants for the Reaction of 2,4,6-Trichloro-s-triazine (Cyanuric Chloride) with Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k (L mol-1 s-1) |
| Hydroxide Ion | 30% aq. EtOH | 40 | 7.7 x 10-4 |
| Dimethylamine | 100% EtOH | 40 | > Methylamine |
| Piperidine | 100% EtOH | 40 | > Methylamine |
| Methylamine | 100% EtOH | 40 | < Dimethylamine, < Piperidine |
| Diethylamine | 100% EtOH | 40 | < Methylamine |
Note: This data is for the first substitution on cyanuric chloride, which is a dichloro-s-triazine derivative after the first substitution. The trend provides insight into the relative nucleophilicity towards a chlorotriazine core.[3]
Experimental Protocols
Accurate determination of the reactivity of dichloro-s-triazines requires precise experimental methodologies. The following protocols outline the general procedures for synthesizing substituted dichloro-s-triazines and for performing kinetic studies.
Protocol 1: Synthesis of 2-Substituted-4,6-dichloro-s-triazines
This protocol describes the first nucleophilic substitution on 2,4,6-trichloro-s-triazine (cyanuric chloride) to generate a dichloro-s-triazine derivative.
Materials:
-
2,4,6-Trichloro-s-triazine (TCT)
-
Desired nucleophile (e.g., an amine, alcohol, or thiol)
-
Diisopropylethylamine (DIEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve TCT (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add the desired nucleophile (1.0 eq) to the stirring solution.
-
Add DIEA (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC until the TCT is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash several times with water to remove the base and its salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-substituted-4,6-dichloro-s-triazine product.
Protocol 2: Kinetic Measurement of Nucleophilic Substitution
This protocol outlines a general method for determining the second-order rate constant of the reaction between a dichloro-s-triazine and a nucleophile using a stopped-flow spectrophotometer.
Materials:
-
Substituted dichloro-s-triazine of interest
-
Nucleophile of interest
-
Appropriate buffered solvent system
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the dichloro-s-triazine and the nucleophile in the chosen buffered solvent. Ensure the concentrations are suitable for the spectrophotometer's detection range.
-
Set the stopped-flow instrument to the desired temperature.
-
Load the dichloro-s-triazine solution into one syringe and the nucleophile solution into the other. To ensure pseudo-first-order conditions, the concentration of the nucleophile should be at least 10-fold in excess of the dichloro-s-triazine.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically record the change in absorbance at a predetermined wavelength (corresponding to the consumption of the reactant or formation of the product) as a function of time.
-
The observed pseudo-first-order rate constant (kobs) is obtained by fitting the absorbance versus time data to a single exponential decay function.
-
Repeat the experiment with varying concentrations of the excess nucleophile.
-
The second-order rate constant (k) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in chemical reactions and experimental procedures.
Caption: The SNAr mechanism for nucleophilic substitution on a dichloro-s-triazine.
Caption: Workflow for determining the rate constant of a dichloro-s-triazine reaction.
References
Performance of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Solid-Phase Synthesis: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development and solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of synthesis efficiency, peptide purity, and overall cost-effectiveness. This guide provides a comparative analysis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine and its performance characteristics in the context of other commonly employed coupling reagents. Due to the limited direct comparative data for this compound, this guide will draw upon findings from structurally related triazine-based reagents to provide a comprehensive overview.
Overview of Triazine-Based Coupling Reagents
Triazine derivatives have emerged as a versatile class of coupling reagents in organic synthesis, including peptide bond formation. Their reactivity stems from the electron-deficient nature of the triazine ring, which facilitates the activation of carboxylic acids. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been successfully utilized in both solution-phase and solid-phase peptide synthesis, demonstrating high efficiency and low racemization levels.[1] The performance of this compound is anticipated to be in a similar range to these analogues, offering a balance of reactivity and stability.
Comparative Performance Analysis
While direct head-to-head quantitative data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on the performance of analogous triazine reagents and established coupling agents.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance characteristics of this compound in relation to widely used phosphonium and uronium salt-based coupling reagents.
| Feature | This compound (Inferred) | HATU (1,1,3,3-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Reactivity | Moderate to High | Very High | High | High |
| Coupling Time | Not Reported | 5 - 20 min | 15 - 60 min | 15 - 60 min |
| Coupling Efficiency | Expected to be High | >99% | >98% | >98% |
| Racemization | Expected to be Low | Low | Low | Low |
| Side Reactions | Minimal (based on analogues) | Potential for guanidinylation of the N-terminus | Potential for guanidinylation of the N-terminus | Byproducts can be difficult to remove in solution phase |
| Cost | Potentially Lower | High | Moderate | High |
| Solubility | Good in common organic solvents | Good in DMF, NMP | Good in DMF, NMP | Good in DMF, NMP |
| Stability | Moderate | Good | Good | Good |
Experimental Protocols
Detailed methodologies are crucial for the successful application of any coupling reagent. Below are representative protocols for solid-phase peptide synthesis using a generic dichlorotriazine reagent, alongside standard protocols for established reagents for comparison.
Protocol 1: Solid-Phase Peptide Synthesis using this compound
This protocol is a generalized procedure based on the use of related dichlorotriazine reagents in SPPS. Optimization may be required for specific peptide sequences.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add this compound (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15 minutes.
5. Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).
6. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Standard Solid-Phase Peptide Synthesis using HATU
1. Resin Swelling and Fmoc-Deprotection:
-
Follow the same procedure as in Protocol 1.
2. Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 15-30 minutes at room temperature.
-
Monitor the reaction completion using a qualitative test.
3. Capping, Washing, Cleavage, and Deprotection:
-
Follow the same procedures as in Protocol 1.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical logic.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Simplified logic of the amino acid coupling step in SPPS.
Conclusion
This compound represents a potentially cost-effective and efficient coupling reagent for solid-phase peptide synthesis. Based on the performance of structurally similar triazine derivatives, it is expected to offer high coupling efficiency and low levels of racemization. While direct comparative studies with mainstream reagents like HATU and HBTU are lacking, the available evidence suggests that triazine-based reagents are a viable alternative, particularly when considering factors such as cost and the avoidance of potential side reactions like guanidinylation. Further experimental validation is necessary to fully elucidate its performance profile and optimize its application in the synthesis of diverse and challenging peptide sequences.
References
A Comparative Review of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Synthesis, Applications, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-dichloro-6-(methylthio)-1,3,5-triazine, a heterocyclic compound with significant potential in various scientific domains. This document details its synthesis, explores its established and potential applications, and presents a comparative analysis with alternative compounds, supported by available experimental data.
Introduction to this compound
This compound, a derivative of 1,3,5-triazine, is a versatile chemical intermediate. The triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, serves as a scaffold for a wide array of functionalizations, leading to compounds with diverse chemical and biological properties. The presence of two reactive chlorine atoms and a methylthio group makes this compound a valuable building block in organic synthesis. While specific data on the biological activities of this compound is limited in publicly available literature, its structural similarity to a class of well-known herbicides suggests its primary application lies in the agrochemical sector. Furthermore, the reactivity of the triazine core opens avenues for its use in medicinal chemistry and materials science.
Synthesis of this compound and Derivatives
The synthesis of this compound and other substituted triazines typically starts from the readily available and inexpensive precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for sequential and controlled substitution by various nucleophiles. This differential reactivity is primarily controlled by temperature.
The general synthetic pathway involves the nucleophilic substitution of one chlorine atom of cyanuric chloride with a methylthiolate source. Subsequent reactions can replace the remaining two chlorine atoms to generate a diverse library of trisubstituted triazines.
Caption: General synthetic scheme for this compound and its derivatives.
Experimental Protocol: Synthesis of a Structurally Similar Compound, 2,4-Dichloro-6-((3-Methylbutan-2-yl)Thio)-1,3,5-Triazine[1]
This protocol, adapted from the synthesis of a similar thio-substituted triazine, can serve as a starting point for the synthesis of this compound.
Materials:
-
Cyanuric chloride (TCT)
-
Methanethiol or Sodium thiomethoxide
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in DCM and cool the solution to 0°C.
-
Add methanethiol (1.0 eq) or sodium thiomethoxide (1.0 eq) to the stirring solution, followed by the addition of DIEA (1.0 eq).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography on silica gel if necessary.
Applications and Performance Comparison
Based on the established applications of structurally related triazine compounds, the primary potential application for this compound is as a herbicide. Triazine herbicides are known to inhibit photosynthesis in susceptible plants.
Herbicidal Activity
| Compound | Common Name | Mode of Action | Primary Use | Notes |
| 2,4-Dichloro-6-(ethylamino)-s-triazine | Simazine | Photosystem II inhibitor | Broadleaf and grassy weed control in various crops. | |
| 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Atrazine | Photosystem II inhibitor | Broad-spectrum weed control, particularly in corn and sorghum. | One of the most widely used herbicides. |
| 2,4-bis(isopropylamino)-6-methoxy-s-triazine | Prometon | Photosystem II inhibitor | Non-selective, total vegetation control in non-crop areas. | |
| 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | Metribuzin | Photosystem II inhibitor | Control of grassy and broadleaf weeds in various crops. | An asymmetrical triazine. |
| This compound | - | Presumed Photosystem II inhibitor | Potential broadleaf and grassy weed control. | Further research is needed to confirm activity and spectrum. |
Data Presentation: Due to the lack of specific experimental data for this compound, a quantitative comparison of its herbicidal efficacy (e.g., IC50 values, GR50 values) with alternatives is not possible at this time. The table above provides a qualitative comparison based on the known properties of related compounds.
Potential Applications in Drug Development and Materials Science
The reactive nature of the dichlorotriazine moiety makes this compound a candidate for applications beyond agriculture.
-
Drug Development: The triazine scaffold is present in several approved drugs. The ability to introduce various functional groups onto the triazine ring allows for the synthesis of diverse compound libraries for screening against various biological targets.
-
Linker Chemistry: Dichlorotriazines can act as trifunctional linkers to conjugate different molecules, such as peptides, polymers, or reporter molecules. The sequential and controlled substitution of the chlorine atoms allows for the precise construction of complex molecular architectures.
Caption: Use of this compound as a linker molecule.
Experimental Protocols for Biological Evaluation
While specific protocols for this compound are not available, the following are general experimental workflows for assessing the biological activity of novel chemical entities in relevant applications.
Herbicidal Activity Screening
This protocol provides a general framework for evaluating the pre-emergence and post-emergence herbicidal activity of a test compound.
Caption: General workflow for herbicide screening assays.
Detailed Methodology:
-
Plant Material: Select a range of monocotyledonous and dicotyledonous weed species.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) and prepare a series of dilutions.
-
Pre-emergence Application: Sow seeds in pots filled with a standard soil mix. Apply the test compound solution evenly to the soil surface.
-
Post-emergence Application: Grow plants to the 2-4 leaf stage and then spray the foliage with the test compound solution until runoff.
-
Controls: Include a negative control (solvent only) and a positive control (a commercial herbicide with a similar mode of action).
-
Incubation: Place the treated plants in a growth chamber with controlled temperature, humidity, and light cycles.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., stunting, chlorosis, necrosis) and record the percentage of control compared to the untreated plants. For more quantitative data, measure plant biomass (fresh or dry weight).
Conclusion
This compound is a valuable synthetic intermediate with significant potential, particularly in the development of new herbicides. Its synthesis is straightforward from cyanuric chloride, and its reactivity allows for the creation of a wide range of derivatives. While direct experimental data on its biological activity is currently scarce, comparisons with structurally similar triazine herbicides provide a strong rationale for its investigation as an agrochemical. Furthermore, its utility as a trifunctional linker opens up possibilities for its application in medicinal chemistry and materials science. Further research is warranted to fully elucidate the biological and chemical properties of this compound and to generate the quantitative data necessary for a comprehensive comparison with existing alternatives.
Cost-Benefit Analysis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in Modern Research and Development
In the landscape of chemical biology and drug discovery, the strategic selection of reagents is paramount to achieving desired experimental outcomes efficiently and economically. Among the vast array of heterocyclic compounds, 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, a derivative of the versatile 1,3,5-triazine core, presents a unique set of properties. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with viable alternatives and presenting supporting experimental data for an informed decision-making process.
Overview of this compound
This compound belongs to the family of substituted s-triazines. The triazine ring is known for its planarity and electron-deficient nature, which influences its reactivity. The presence of two chlorine atoms makes it susceptible to nucleophilic substitution, while the methylthio group can also be a leaving group or a site for further chemical modification. This trifunctional nature allows for sequential and controlled reactions, making it a valuable building block in organic synthesis.
Comparative Performance Analysis
The utility of this compound is best understood in the context of its common applications, primarily as a linker or scaffold in bioconjugation and as a core structure in the development of bioactive molecules. A direct comparison with alternative reagents in these fields is crucial for a thorough cost-benefit analysis.
A key alternative in many applications is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). While structurally similar, the presence of a third chlorine atom in cyanuric chloride leads to different reactivity profiles and synthetic possibilities. The methylthio group in the title compound offers a "softer" leaving group compared to chlorine, which can be advantageous in reactions with sensitive biomolecules.
| Feature | This compound | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Succinimidyl Esters (e.g., NHS) |
| Reactivity | Sequential nucleophilic substitution at two positions. Methylthio group offers distinct reactivity. | Stepwise substitution of three chlorine atoms at different temperatures. | Amine-reactive, forms stable amide bonds. |
| Specificity | Can be tuned for reaction with different nucleophiles (e.g., amines, thiols, hydroxyls). | High reactivity towards primary amines. | Primarily reactive with primary and secondary amines. |
| Stability of Conjugate | Forms stable covalent bonds. | Forms stable covalent bonds. | Forms stable amide bonds. |
| Cost | Generally higher due to multi-step synthesis from cyanuric chloride. | Lower, as it is a common starting material. | Varies depending on the specific ester, but generally accessible. |
| Solubility | Generally soluble in common organic solvents. | Soluble in many organic solvents. | Solubility can be an issue, often requiring co-solvents. |
| Byproducts | HCl and methanethiol are common byproducts. | HCl is the primary byproduct. | N-hydroxysuccinimide is released. |
Experimental Protocols
General Procedure for Nucleophilic Substitution on a Triazine Core
This protocol describes a general method for the sequential substitution of chlorine atoms on a dichlorotriazine derivative, such as this compound, with two different amines.
Materials:
-
This compound
-
Primary or secondary amine (Nucleophile 1)
-
A different primary or secondary amine (Nucleophile 2)
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous polar aprotic solvent (e.g., Dioxane, THF, or DMF)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1 equivalent of this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-4 °C in an ice bath.
-
Add 1.1 equivalents of the first amine (Nucleophile 1) and 1.2 equivalents of DIPEA dropwise to the stirred solution.
-
Allow the reaction to stir at low temperature for a specified time (typically 1-4 hours), monitoring the progress by TLC (Thin Layer Chromatography).
-
Upon completion of the first substitution, add 1.1 equivalents of the second amine (Nucleophile 2) and an additional 1.2 equivalents of DIPEA.
-
Allow the reaction to warm to room temperature or gently heat to drive the second substitution to completion (monitor by TLC).
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disubstituted triazine derivative.
Visualizing Synthetic Pathways and Logical Workflows
To better illustrate the synthetic utility and decision-making process involved when using this compound, the following diagrams are provided.
Caption: Synthetic route to di-substituted triazines.
Caption: General experimental workflow for triazine chemistry.
Conclusion
This compound offers a valuable platform for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and bioconjugation. Its distinct reactivity profile, allowing for sequential and controlled nucleophilic substitutions, provides a level of synthetic flexibility that can be advantageous over more reactive or symmetrically substituted triazines like cyanuric chloride.
However, the cost of this reagent is generally higher due to the additional synthetic step required for its preparation from cyanuric chloride. Therefore, a careful cost-benefit analysis is warranted. For applications where precise control over the introduction of two different substituents is critical, and where the milder reactivity of the methylthio group is beneficial, the additional cost may be justified. In contrast, for applications where a simple, robust conjugation to a primary amine is required, less expensive alternatives like cyanuric chloride or NHS esters may be more appropriate. The ultimate decision will depend on the specific synthetic goals, the sensitivity of the substrates, and the overall budget of the research project.
cross-reactivity studies involving 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Comparative Cross-Reactivity Data
Immunoassays are pivotal in the high-throughput screening of environmental and biological samples for pesticide residues. However, the accuracy of these assays can be compromised by the cross-reactivity of antibodies with structurally related compounds. The following tables summarize the cross-reactivity of various triazine herbicides in different immunoassay formats. The data is expressed as the percentage of cross-reactivity relative to the primary target analyte of the assay.
Table 1: Cross-Reactivity in a Monoclonal Antibody-Based Indirect Competitive ELISA (ic-ELISA) for Prometryn [1][2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Prometryn | 2,4-bis(isopropylamino)-6-(methylthio)-1,3,5-triazine | 3.9 | 100 |
| Ametryn | 2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-1,3,5-triazine | 11.2 | 34.77 |
| Desmetryn | 2-(isopropylamino)-4-(methylamino)-6-(methylthio)-1,3,5-triazine | 21.6 | 18.09 |
| Terbumeton | 2-(tert-butylamino)-4-(ethylamino)-6-methoxy-1,3,5-triazine | 51.0 | 7.64 |
| Other Triazines | (e.g., Atrazine, Simazine) | >1000 | <1 |
Table 2: Cross-Reactivity in a Recombinant Full-Length Antibody-Based Sustainable ELISA for Atrazine [2]
| Compound | Structure | Cross-Reactivity (%) |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine | 100 |
| Ametryn | 2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-1,3,5-triazine | 64.24 |
| Terbutylazine | 2-(tert-butylamino)-4-chloro-6-(ethylamino)-1,3,5-triazine | 38.20 |
| Prometryn | 2,4-bis(isopropylamino)-6-(methylthio)-1,3,5-triazine | 15.18 |
| Terbutryn | 2-(tert-butylamino)-4-(ethylamino)-6-(methylthio)-1,3,5-triazine | 13.99 |
| Simazine | 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine | 12.22 |
Table 3: Cross-Reactivity in a Polyclonal Antiserum-Based Flow-Through Immunoassay for Simazine [3]
| Compound | Structure | Relative Cross-Reactivity (%) |
| Simazine | 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine | 100 |
| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine | 420 |
| Propazine | 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine | 130 |
| Terbutylazine | 2-(tert-butylamino)-4-chloro-6-(ethylamino)-1,3,5-triazine | 6.4 |
| Desethyl-atrazine | 2-amino-4-chloro-6-(isopropylamino)-1,3,5-triazine | 2.2 |
Experimental Protocols
The determination of cross-reactivity is a critical step in the validation of any immunoassay. A generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is described below.
General Protocol for Competitive ELISA
This method is based on the competition between the free analyte in the sample and a fixed amount of an enzyme-labeled antigen for a limited number of antibody binding sites.
1. Materials and Reagents:
-
Microtiter plates coated with anti-triazine antibodies.
-
Standard solutions of the target analyte and potential cross-reactants.
-
Enzyme-conjugated triazine derivative (e.g., HRP-conjugate).
-
Wash buffer (e.g., PBS with Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of the standard analyte and the compounds to be tested for cross-reactivity.
-
Competition: Add the standard solutions or samples to the antibody-coated microtiter wells, followed by the addition of the enzyme-conjugated antigen.
-
Incubation: Incubate the plate at a specified temperature and duration to allow for competitive binding.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will catalyze a color change.
-
Stopping Reaction: Stop the enzymatic reaction by adding a stop solution.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte.
3. Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula, based on the half-maximal inhibitory concentration (IC50) values:
Cross-Reactivity (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100
Visualizing Experimental Principles
To further elucidate the methodologies and concepts discussed, the following diagrams are provided.
Caption: Workflow of a typical competitive ELISA for triazine herbicide analysis.
Caption: Logical diagram illustrating antibody binding and cross-reactivity.
References
- 1. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of antibodies and development of a sensitive immunoassay with fluorescence detection for triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine: A Guide for Laboratory Professionals
The proper disposal of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine, a chlorinated organic compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This compound is classified as a hazardous substance, and exposure can lead to adverse health effects.
Personal Protective Equipment (PPE):
A foundational aspect of safe handling involves the use of appropriate personal protective equipment. The following PPE is mandatory when working with this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | A standard laboratory coat is required |
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid all personal contact with the substance, including inhalation and skin and eye contact.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep containers securely sealed when not in use to prevent spills and contamination.[2]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Minor Spills: For small spills, remove all ignition sources.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material using absorbent pads or other suitable materials and place it in a labeled, sealed container for disposal.[2]
-
Major Spills: In the case of a large spill, evacuate the area and move upwind.[2] Alert the appropriate emergency response team or fire brigade and inform them of the location and nature of the hazard.[2] Contain the spill with sand, earth, or vermiculite and prevent it from entering drains or waterways.[2]
First Aid Measures:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation or a rash occurs, get medical advice/attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse the mouth and call a poison center or doctor if you feel unwell.[1]
Step-by-Step Disposal Protocol
The primary and recommended disposal method for this compound is incineration by a licensed hazardous waste management facility.[3] This compound should be treated as a chlorinated organic hazardous waste.
Step 1: Segregation and Collection
-
Waste Segregation: At the point of generation, meticulously segregate waste containing this compound from other waste streams.
-
Contaminated Materials: Collect all materials contaminated with the chemical, including weighing paper, pipette tips, and grossly contaminated gloves, and place them in a designated hazardous waste container.[3]
Step 2: Waste Container Management
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name and approximate concentrations.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and remains tightly sealed at all times, except when adding waste.[3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]
-
Fill Level: Do not exceed 90% of the container's total volume to allow for expansion and prevent spills.[3]
Step 4: Arranging for Disposal
-
Waste Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal by a licensed hazardous waste disposal service.[3]
Below is a logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Considerations
It is crucial to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of this compound.[1] These regulations may have specific requirements for waste characterization, container management, and disposal methods. Always refer to your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-6-(methylthio)-1,3,5-triazine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to prevent exposure.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a chemical fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene), standard lab coat.[1] | Not generally required when handled in a certified chemical fume hood.[1] |
| Handling Outside of a Fume Hood (e.g., weighing) | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[1] | A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[1] | A NIOSH-approved respirator with an organic vapor cartridge.[1] |
Operational Plan: From Preparation to Disposal
1. Preparation:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Personal Preparation: Don the appropriate PPE as specified in the table above.[1] Wash hands thoroughly before and after handling.[1]
2. Handling the Chemical:
-
Use dry, clean-up procedures and avoid generating dust.[1][3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][4]
3. In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
-
Skin: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice/attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor/physician.[2]
-
Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Waste Classification: This material should be disposed of as hazardous waste.[3]
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container.[3] The container should be made of a material compatible with the chemical.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]
-
Empty Containers: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1] The rinsate should be collected and disposed of as hazardous waste.[1]
-
Storage of Waste: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
